CJ-13,610
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-16-24-11-12-25(16)18-5-7-19(8-6-18)28-20-4-2-3-17(15-20)22(21(23)26)9-13-27-14-10-22/h2-8,11-12,15H,9-10,13-14H2,1H3,(H2,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTONMHDLLMOOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=C(C=C2)SC3=CC=CC(=C3)C4(CCOCC4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047273 | |
| Record name | 4-(3-{[4-(2-methyl-1H-imidazol-1-yl)phenyl]sulfanyl}phenyl)tetrahydro-2H-pyran-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179420-17-8 | |
| Record name | CJ 13610 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179420178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(3-{[4-(2-methyl-1H-imidazol-1-yl)phenyl]sulfanyl}phenyl)tetrahydro-2H-pyran-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CJ-13610 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5275PJ1C59 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Core Mechanism: A Selective Inhibitor of 5-Lipoxygenase
An In-Depth Technical Guide to the Mechanism of Action of CJ-13,610
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a compound is paramount. This guide provides a detailed examination of this compound, a novel therapeutic agent.
This compound is an orally active and reversible inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the arachidonic acid cascade.[1] Unlike older 5-LOX inhibitors such as Zileuton, this compound is distinguished by its non-redox and non-iron chelating properties.[2] This novel mechanism suggests a potentially improved safety profile.
The primary function of 5-LOX is to catalyze the initial step in the conversion of arachidonic acid into leukotrienes.[1] Leukotrienes are potent pro-inflammatory mediators involved in a variety of physiological and pathological processes.[3] By inhibiting 5-LOX, this compound effectively blocks the production of all leukotrienes, including Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[3][4] This interruption of the leukotriene synthetic pathway is central to its therapeutic effects.[3]
The inhibition of leukotriene synthesis has demonstrated potential therapeutic benefits in conditions such as asthma, liver fibrosis, and pain.[1]
Quantitative Data on In Vivo Efficacy
Preclinical studies have demonstrated the efficacy of this compound in animal models of pain. The following table summarizes the key quantitative findings from these studies.
| Model | Species | Dosing Regimen | Key Findings | Reference |
| Osteoarthritis-like Pain (medial meniscal transection) | Rat | 0.6, 2, and 6 mg/kg/day (oral) | Reversed tactile allodynia and weight-bearing differential. | [1][2] |
| Chronic Inflammatory Pain (Complete Freund's Adjuvant) | Not Specified | Not Specified | Reversed hyperalgesia and reduced elevated brain LTB4 concentrations. | [1][2] |
| Acute Inflammatory Pain (Carrageenan) | Not Specified | Not Specified | Demonstrated antihyperalgesic activity. | [2] |
Experimental Protocols
The following outlines the methodologies employed in the key preclinical studies that have elucidated the mechanism of action of this compound.
Animal Models of Pain
-
Chronic Inflammatory Pain Model:
-
Induction: Complete Freund's Adjuvant (CFA) was used to induce a chronic inflammatory state.
-
Endpoint: Measurement of hyperalgesia (exaggerated pain response).
-
-
Osteoarthritis-like Pain Model:
-
Induction: Medial meniscal transection in rats was performed to mimic osteoarthritis.
-
Endpoints:
-
Tactile allodynia (pain response to a normally non-painful stimulus).
-
Weight-bearing differential.
-
-
-
Acute Inflammatory Pain Model:
-
Induction: Injection of carrageenan to induce an acute inflammatory response.
-
Endpoint: Measurement of hyperalgesia.
-
Measurement of Leukotriene B4 (LTB4) Levels
-
Sample Collection: Brain tissue was collected from animals in the chronic inflammatory pain model.
-
Analysis: The concentration of LTB4 in the brain tissue was quantified. The specific analytical method (e.g., ELISA, mass spectrometry) is not detailed in the provided search results. Following treatment with this compound, a reversal of the elevated LTB4 concentrations was observed.[1][2]
Visualizing the Mechanism and Experimental Workflow
To further clarify the mechanism of action and the experimental approaches, the following diagrams are provided.
Caption: Mechanism of action of this compound in the arachidonic acid cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. CJ-13610, an orally active inhibitor of 5-lipoxygenase is efficacious in preclinical models of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of leukotriene receptor antagonists and 5-lipoxygenase inhibitors in the management of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antileukotriene - Wikipedia [en.wikipedia.org]
The Discovery and Synthetic Pathway of CJ-13,610: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CJ-13,610 is a potent and selective, orally active inhibitor of 5-lipoxygenase (5-LOX), an enzyme pivotal in the biosynthesis of pro-inflammatory leukotrienes. This technical guide provides a comprehensive overview of the discovery of this compound, its synthesis pathway, and its mechanism of action. The document includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate a deeper understanding of this significant anti-inflammatory agent.
Introduction: The Discovery of a Novel 5-LOX Inhibitor
This compound, chemically known as 4-(3-(4-(2-methyl-1H-imidazol-1-yl) phenylthio) phenyl)-tetrahydro-2H-pyran-4-carboxamide, emerged from research efforts at Pfizer to develop a new class of non-redox, non-iron chelating 5-LOX inhibitors.[1][2] The discovery was driven by the need for anti-inflammatory therapeutics with an improved safety profile compared to earlier 5-LOX inhibitors. Predecessor compounds in the same chemical series had been associated with adverse effects, such as cataract formation in preclinical studies. Through targeted chemical modifications aimed at blocking sites of metabolic liability, this compound was developed, demonstrating a significantly improved safety profile.
This novel compound demonstrated potent antihyperalgesic activity in preclinical models of inflammatory pain, including the acute carrageenan and chronic complete Freund's adjuvant models.[1] Further studies established its efficacy in an osteoarthritis-like pain model in rats.[1]
Mechanism of Action: Targeting the Leukotriene Pathway
This compound exerts its anti-inflammatory effects by directly inhibiting the 5-lipoxygenase enzyme. 5-LOX is a critical enzyme in the arachidonic acid cascade, responsible for the production of leukotrienes, which are potent mediators of inflammation and are implicated in various inflammatory diseases such as asthma. By inhibiting 5-LOX, this compound effectively reduces the production of pro-inflammatory leukotrienes, such as leukotriene B4 (LTB4).[1] Studies have shown that treatment with this compound reverses the elevated levels of LTB4 observed in inflammatory conditions.[1]
The following diagram illustrates the simplified signaling pathway of 5-LOX and the inhibitory action of this compound.
Synthesis Pathway of this compound
The synthesis of this compound and its analogues has been described in the scientific literature, providing a convenient route to this class of compounds. The following sections detail the experimental protocols for the key steps in the synthesis of the 4-[3-(4-heterocyclylphenylthio)phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide scaffold.
General Experimental Workflow
The synthesis of this compound involves a multi-step process. A generalized workflow is depicted below.
Detailed Experimental Protocols
The following protocols are based on the general synthesis of 4-[3-(4-heterocyclylphenylthio)phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide analogues and are representative of the synthesis of this compound.
Step 1: Synthesis of the Diaryl Thioether Intermediate
A key step in the synthesis is the formation of the diaryl thioether linkage. This is typically achieved through a palladium-catalyzed cross-coupling reaction between an aryl thiol and an aryl halide.
-
Materials: 3-Bromophenyl-substituted tetrahydropyran precursor, 4-(2-methyl-1H-imidazol-1-yl)thiophenol, palladium catalyst (e.g., Pd2(dba)3), ligand (e.g., Xantphos), and a suitable base (e.g., sodium tert-butoxide) in an inert solvent (e.g., toluene).
-
Procedure: The aryl bromide, aryl thiol, palladium catalyst, ligand, and base are combined in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen). The mixture is heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). After cooling, the reaction mixture is worked up by extraction and purified by column chromatography to yield the diaryl thioether intermediate.
Step 2: Formation of the Tetrahydropyran-4-carboxamide
The tetrahydropyran-4-carboxamide moiety is a crucial pharmacophore. The synthesis of this core can be achieved through various routes. One common method involves the Michael addition of a nucleophile to a suitable acceptor, followed by cyclization. The carboxamide group is typically introduced in the final step.
-
Procedure for Amidation: The corresponding tetrahydropyran-4-carboxylic acid precursor is activated, for example, with a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or by conversion to the acid chloride. The activated species is then reacted with ammonia or an ammonia equivalent to form the primary carboxamide, this compound. The final product is then purified by crystallization or chromatography.
Quantitative Data
The biological activity of this compound has been quantified in various preclinical models. The tables below summarize key data points.
Table 1: In Vivo Efficacy of this compound in a Rat Model of Osteoarthritis Pain [1]
| Dosage (mg/kg/day, oral) | Reversal of Tactile Allodynia | Reversal of Weight Bearing Differential |
| 0.6 | Partial | Partial |
| 2 | Significant | Significant |
| 6 | Complete | Complete |
Table 2: Effect of this compound on Leukotriene B4 (LTB4) Concentration in a Rat Model of Chronic Inflammation [1]
| Treatment Group | LTB4 Concentration in Brain (ng/g, mean +/- S.E.M.) |
| Control | 3 +/- 0.11 |
| Complete Freund's Adjuvant (CFA) | 9 +/- 1 |
| CFA + this compound | Reversed to near control levels |
Conclusion
This compound represents a significant advancement in the development of 5-lipoxygenase inhibitors, offering a promising therapeutic strategy for inflammatory conditions with an improved safety profile. The synthesis pathway, while multi-stepped, is amenable to large-scale production. The potent and selective inhibition of 5-LOX by this compound, coupled with its demonstrated in vivo efficacy, underscores its potential as a valuable anti-inflammatory agent. This technical guide provides a foundational resource for researchers and professionals in the field of drug discovery and development.
References
Technical Guide: Physicochemical and Pharmacological Profile of CJ-13,610
For Researchers, Scientists, and Drug Development Professionals
Introduction
CJ-13,610 is a potent, orally active, and selective non-redox, non-iron-chelating inhibitor of 5-lipoxygenase (5-LO).[1] This enzyme is a critical component of the arachidonic acid cascade, responsible for the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[1] By inhibiting 5-LO, this compound effectively suppresses the production of pro-inflammatory leukotrienes, such as leukotriene B4 (LTB4).[2] Preclinical studies have demonstrated its efficacy in models of inflammatory pain and osteoarthritis, suggesting its therapeutic potential in treating inflammatory conditions.[2] This document provides a comprehensive overview of the physicochemical properties, pharmacological actions, and experimental protocols related to this compound for research and development purposes.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the table below, providing essential data for formulation, handling, and experimental design.
| Property | Value | Reference |
| IUPAC Name | 4-(3-{[4-(2-methyl-1H-imidazol-1-yl)phenyl]sulfanyl}phenyl)oxane-4-carboxamide | [3] |
| Synonyms | CJ 13610, CJ13610 | [3] |
| CAS Number | 179420-17-8 | [3] |
| Molecular Formula | C22H23N3O2S | [3] |
| Molecular Weight | 393.51 g/mol | [3] |
| Appearance | Solid powder | [3] |
| Purity | ≥98% | [3] |
| Solubility | DMSO: 10 mg/mL; Ethanol: 1 mg/mL | [3] |
| InChI Key | VPTONMHDLLMOOV-UHFFFAOYSA-N | [3] |
| SMILES | Cc1nccn1-c2ccc(cc2)Sc3cccc(c3)C4(CCOCC4)C(=O)N | [3] |
| Storage | Store at -20°C. Shipped at ambient temperature. Stable for several weeks during ordinary shipping. | [3] |
Pharmacology and Mechanism of Action
This compound exerts its anti-inflammatory effects by directly inhibiting the 5-lipoxygenase enzyme. This action blocks the conversion of arachidonic acid into leukotrienes, which are key mediators of inflammatory processes.
Signaling Pathway
The 5-lipoxygenase pathway is a branch of the arachidonic acid cascade. Upon cellular stimulation, phospholipase A2 releases arachidonic acid from the cell membrane. The 5-LO enzyme, in conjunction with the 5-lipoxygenase-activating protein (FLAP), then converts arachidonic acid into leukotriene A4 (LTA4). LTA4 is subsequently metabolized to either LTB4 or the cysteinyl leukotrienes (LTC4, LTD4, LTE4). This compound acts as a competitive inhibitor of 5-LO, thereby preventing the synthesis of these pro-inflammatory mediators.[3]
Pharmacodynamics
In vitro studies have quantified the inhibitory potency of this compound.
| Parameter | Cell Type/System | Value | Reference |
| IC50 (5-LO product formation) | Human Polymorphonuclear Leukocytes (PMNLs) | 70 nM | [3] |
| IC50 (recombinant 5-LO) | Cell-free assay with peroxidase activity | 300 nM | [3] |
Pharmacokinetics
The metabolism of this compound has been investigated in liver microsomes from preclinical species and humans.
| Parameter | Species | Value | Reference |
| Primary Metabolizing Enzymes | Human | CYP3A4 and CYP3A5 | [1] |
| Major Metabolic Pathway | Human, Rat, Dog | Sulfoxidation | [1] |
| Km,app (Sulfoxidation) | Human, Rat, Dog Liver Microsomes | 4 - 5 µM | [1] |
Experimental Protocols
The following sections detail key experimental methodologies for evaluating the activity of this compound.
In Vitro: Inhibition of 5-LO Product Formation in Human PMNLs
This assay determines the potency of this compound in a cellular environment. The protocol is adapted from Fischer et al. (2004).[3]
Methodology:
-
Isolation of PMNLs: Isolate human polymorphonuclear leukocytes (PMNLs) from fresh human blood using standard density gradient centrifugation methods.
-
Cell Preparation: Resuspend the isolated PMNLs in PGC buffer (phosphate-buffered saline supplemented with 1 g/L glucose and 1.2 mM CaCl2) to a final concentration of 7.5 x 10^6 cells/mL.
-
Pre-incubation: Pre-incubate the cell suspension with varying concentrations of this compound (or vehicle control) for 15 minutes at 37°C.
-
Stimulation: Stimulate the cells with 2.5 µM of the calcium ionophore A23187 for 10 minutes at 37°C to induce 5-LO product formation. For competitive binding assays, exogenous arachidonic acid can be added concurrently.
-
Extraction: Terminate the reaction and extract the 5-LO products (e.g., LTB4 and its metabolites) from the cell suspension using a suitable organic solvent (e.g., a mixture of methanol and acidified water).
-
Quantification: Analyze the extracted samples by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate and quantify the 5-LO products.
-
Data Analysis: Calculate the concentration of 5-LO products for each this compound concentration and determine the IC50 value by non-linear regression analysis.
In Vivo: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This preclinical model is used to evaluate the anti-hyperalgesic and anti-allodynic effects of this compound in a chronic inflammatory pain state. The protocol is based on the study by Cortes-Burgos et al. (2009).[2]
Methodology:
-
Animals: Use male Sprague-Dawley rats (or a similar appropriate rodent strain).
-
Induction of Inflammation: Induce a localized inflammation by a single subcutaneous injection of Complete Freund's Adjuvant (CFA; typically 1 mg/mL of heat-killed Mycobacterium tuberculosis in an oil/saline emulsion) into the plantar surface of one hind paw.
-
Drug Administration: Administer this compound orally at desired doses (e.g., 0.6, 2, and 6 mg/kg/day) starting at a specified time point post-CFA injection.[2] A vehicle control group should be included.
-
Assessment of Thermal Hyperalgesia:
-
Use a plantar test apparatus (Hargreaves' test) to measure the latency of paw withdrawal from a radiant heat source.
-
Take baseline measurements before CFA injection and at multiple time points after treatment.
-
A reduction in paw withdrawal latency indicates hyperalgesia, and a reversal of this reduction indicates an analgesic effect.
-
-
Assessment of Mechanical Allodynia:
-
Use von Frey filaments of varying stiffness to determine the paw withdrawal threshold to a mechanical stimulus.
-
Apply the filaments to the plantar surface of the paw and record the force at which the animal withdraws its paw.
-
A decrease in the paw withdrawal threshold indicates allodynia, and an increase in the threshold following treatment suggests an anti-allodynic effect.
-
-
Biomarker Analysis (Optional): At the end of the study, collect tissues (e.g., brain, spinal cord, inflamed paw) to measure the levels of LTB4 using methods such as ELISA or LC-MS/MS to correlate with the behavioral outcomes.[2]
-
Data Analysis: Analyze the behavioral data using appropriate statistical methods (e.g., ANOVA with post-hoc tests) to compare the effects of this compound with the vehicle control group.
Conclusion
This compound is a well-characterized 5-lipoxygenase inhibitor with demonstrated in vitro potency and in vivo efficacy in preclinical models of inflammation and pain. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound. Its distinct non-redox, non-iron-chelating mechanism of action makes it a valuable tool for studying the role of the 5-LO pathway in various disease states.
References
- 1. researchgate.net [researchgate.net]
- 2. CJ-13610, an orally active inhibitor of 5-lipoxygenase is efficacious in preclinical models of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular pharmacological profile of the nonredox-type 5-lipoxygenase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
CJ-13,610: A Technical Guide to a Non-Redox 5-Lipoxygenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
CJ-13,610 is a potent and orally active inhibitor of 5-lipoxygenase (5-LOX), a critical enzyme in the biosynthesis of leukotrienes.[1][2][3] Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular diseases.[4][5][6] this compound distinguishes itself as a non-redox and non-iron chelating inhibitor, offering a potentially advantageous safety and efficacy profile compared to other classes of 5-LOX inhibitors.[2][3] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its evaluation.
Mechanism of Action
This compound exerts its inhibitory effect on the 5-lipoxygenase pathway, which is responsible for the conversion of arachidonic acid into leukotrienes.[4][6] The initial step in this pathway involves the enzyme 5-lipoxygenase (5-LOX), which, with the assistance of the 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE).[4][7] 5-HPETE is then further metabolized to leukotriene A4 (LTA4), a pivotal intermediate that can be converted to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[4][5]
This compound acts as a competitive inhibitor of 5-LOX, meaning it competes with the natural substrate, arachidonic acid, for binding to the enzyme's active site.[8] Its efficacy is enhanced in the presence of reducing agents and diminished by an elevated peroxide tone.[1] Unlike some other inhibitors, the potency of this compound is not dependent on the specific stimulus or the activation pathway of 5-LOX.[1]
Signaling Pathway
The following diagram illustrates the 5-lipoxygenase signaling pathway and the point of inhibition by this compound.
Caption: 5-Lipoxygenase signaling pathway and inhibition by this compound.
Quantitative Data
The inhibitory activity of this compound has been quantified in various in vitro systems. The following tables summarize the key IC50 values.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay System | Stimulus | IC50 (µM) | Reference |
| Intact Human Polymorphonuclear Leukocytes (PMNL) | A23187 (Ca2+-ionophore) | 0.07 | [1][8] |
| Cell-free assay (with peroxidase activity) | - | 0.3 | [1][8] |
| Cell-free assay (non-reducing conditions) | - | > 30 | [1][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize this compound.
Determination of 5-LOX Product Formation in Intact Human Polymorphonuclear Leukocytes (PMNL)
This protocol describes the measurement of 5-LOX inhibition by this compound in a cellular context.
1. Isolation of Human PMNL:
-
Human PMNL are isolated from fresh venous blood of healthy donors using standard methods such as dextran sedimentation followed by density gradient centrifugation.
2. Incubation and Stimulation:
-
Freshly isolated PMNL (e.g., 5 x 106 cells/mL) are resuspended in a suitable buffer (e.g., phosphate-buffered saline with glucose and calcium).
-
Cells are pre-incubated with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 10 minutes) at 37°C.
-
5-LOX activity is stimulated by adding a calcium ionophore such as A23187 (e.g., 2.5 µM).
-
The reaction is allowed to proceed for a defined period (e.g., 10 minutes) at 37°C.
3. Extraction and Quantification of 5-LOX Products:
-
The reaction is terminated by the addition of a cold solvent, such as methanol.
-
The mixture is acidified (e.g., with HCl) and 5-LOX products are extracted using a solid-phase extraction (SPE) column.
-
The extracted products are then analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Detection is typically performed using a UV detector at a wavelength of 280 nm.[1]
-
The amounts of LTB4 and its isomers are quantified by comparing their peak areas to those of a known standard.
Cell-Free 5-Lipoxygenase Inhibition Assay
This assay assesses the direct inhibitory effect of this compound on the 5-LOX enzyme.
1. Preparation of Cell Homogenates:
-
PMNL are homogenized in a suitable buffer (e.g., Tris-HCl) to release the cellular contents, including 5-LOX.
2. Assay Conditions:
-
The cell homogenate is pre-incubated with different concentrations of this compound or vehicle on ice.
-
The assay is conducted under both reducing (in the presence of a reducing agent like dithiothreitol - DTT) and non-reducing conditions. For non-redox inhibitors like this compound, peroxidase activity is included to restore efficacy in cell-free systems.[1][8]
3. Initiation and Termination of the Reaction:
-
The reaction is initiated by the addition of arachidonic acid and calcium chloride (CaCl2).
-
The mixture is incubated at 37°C for a specified time (e.g., 10 minutes).
-
The reaction is stopped, and the products are extracted as described in the intact cell protocol.
4. Analysis:
-
The formation of 5-LOX products is quantified using RP-HPLC.
Experimental Workflow
The following diagram outlines a typical experimental workflow for determining the IC50 value of a 5-LOX inhibitor.
Caption: Experimental workflow for IC50 determination of a 5-LOX inhibitor.
Conclusion
This compound is a potent, non-redox 5-lipoxygenase inhibitor with a competitive mechanism of action. Its efficacy in both cellular and cell-free systems, coupled with its oral activity, makes it a valuable tool for research into the role of leukotrienes in inflammatory processes and a promising candidate for the development of novel anti-inflammatory therapies. The detailed protocols and data presented in this guide are intended to support further investigation and application of this compound in the scientific community.
References
- 1. A rapid and sensitive method for measurement of leukotrienes based on HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical methods for the measurement of leukotrienes and other eicosanoids in biological samples from asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Separation and quantitation of leukotrienes by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leukotrienes Analysis Service - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. CJ-13610, an orally active inhibitor of 5-lipoxygenase is efficacious in preclinical models of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular pharmacological profile of the nonredox-type 5-lipoxygenase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CJ-13,610 in the Inhibition of Leukotriene B4 Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene B4 (LTB4) is a potent pro-inflammatory lipid mediator derived from the 5-lipoxygenase (5-LOX) pathway of arachidonic acid metabolism. It plays a crucial role in the initiation and amplification of inflammatory responses, primarily by acting as a powerful chemoattractant for neutrophils and other leukocytes. Consequently, the inhibition of LTB4 biosynthesis represents a key therapeutic strategy for a range of inflammatory diseases. CJ-13,610 is a novel, orally active, non-redox type 5-lipoxygenase inhibitor that has demonstrated significant efficacy in preclinical models of inflammation and pain by effectively suppressing the production of LTB4.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, quantitative data on its inhibitory effects, and detailed experimental protocols for assessing its activity.
Mechanism of Action of this compound
This compound exerts its inhibitory effect on leukotriene B4 biosynthesis by directly targeting the 5-lipoxygenase (5-LOX) enzyme. 5-LOX is the key enzyme that catalyzes the initial two steps in the conversion of arachidonic acid into all leukotrienes, including LTB4. By inhibiting 5-LOX, this compound effectively blocks the entire leukotriene biosynthetic cascade upstream of LTB4 formation.
The molecular pharmacological profile of this compound reveals that it is a potent, competitive inhibitor of 5-LOX with respect to its substrate, arachidonic acid.[3] Unlike some other 5-LOX inhibitors, the potency of this compound is not significantly affected by the cellular stimulus or the phosphorylation state of the 5-LOX enzyme, suggesting a broad applicability in different inflammatory contexts.[3][4]
Quantitative Data on the Inhibitory Activity of this compound
The inhibitory potency of this compound on 5-lipoxygenase product formation has been quantified in various in vitro and in vivo systems. The following tables summarize the key data.
| Assay System | Stimulus | Substrate (Arachidonic Acid) | IC50 Value (µM) | Reference |
| Intact Human Polymorphonuclear Leukocytes (PMNL) | A23187 (2.5 µM) | Endogenous | 0.07 | [3] |
| Intact Human PMNL | A23187 (2.5 µM) | 2 µM Exogenous | 0.28 | [3] |
| Intact Human PMNL | A23187 (2.5 µM) | 100 µM Exogenous | ~0.9 | [3] |
| Cell-free (10,000 x g supernatant of sonicated PMNL) | - | - | >30 | [3] |
| Cell-free with Glutathione Peroxidase | - | - | 0.3 | [3] |
| Animal Model | Treatment | Tissue | LTB4 Concentration (Control) | LTB4 Concentration (Treated) | Reference |
| Rat with Complete Freund's Adjuvant-induced inflammation | This compound (oral doses of 0.6, 2, and 6 mg/kg/day) | Brain | 9 ± 1 ng/g | Reversed to near control levels | [2] |
Experimental Protocols
Preparation of Human Polymorphonuclear Leukocytes (PMNL)
Objective: To isolate a pure population of neutrophils from human blood for use in cell-based assays.
Materials:
-
Leukocyte concentrates from healthy adult donors
-
Dextran solution
-
Nycoprep cushions
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glucose
-
1M CaCl2 solution
-
Ammonium Chloride Solution for red blood cell lysis (optional)
Procedure:
-
Obtain leukocyte concentrates from venous blood by centrifugation.
-
Isolate PMNLs by dextran sedimentation, followed by centrifugation on Nycoprep cushions.
-
Lyse any remaining erythrocytes by hypotonic lysis.
-
Wash the purified PMNLs (purity >96-97%) and resuspend them in either:
-
PG buffer: PBS pH 7.4 containing 1 mg/ml glucose.
-
PGC buffer: PG buffer further supplemented with 1 mM CaCl2.
-
-
The final cell concentration should be adjusted to 7.5 x 10^6 cells/ml.
Intact Cell 5-Lipoxygenase Activity Assay
Objective: To determine the inhibitory effect of this compound on 5-LOX product formation in intact human neutrophils.
Materials:
-
Prepared human PMNLs in PGC buffer
-
This compound stock solution (in DMSO)
-
Calcium ionophore A23187 stock solution (in DMSO)
-
Arachidonic acid (AA) stock solution (in ethanol)
-
Methanol
-
Acetonitrile
-
Trifluoroacetic acid
-
Prostaglandin B1 (internal standard)
Procedure:
-
Pre-incubate 7.5 x 10^6 PMNLs in 1 ml of PGC buffer with the desired concentrations of this compound or vehicle (DMSO) for 15 minutes at 37°C.
-
If applicable, add exogenous arachidonic acid to the desired final concentration.
-
Stimulate the cells by adding 2.5 µM of A23187.
-
Incubate for 10 minutes at 37°C.
-
Terminate the reaction by adding an equal volume of ice-cold methanol containing the internal standard (Prostaglandin B1).
-
Centrifuge to pellet the cell debris.
-
Analyze the supernatant for 5-LOX products using reverse-phase high-performance liquid chromatography (RP-HPLC).
Cell-Free 5-Lipoxygenase Activity Assay
Objective: To assess the direct inhibitory effect of this compound on the 5-LOX enzyme in a cell-free system.
Materials:
-
10,000 x g supernatant from sonicated human PMNLs (as the source of 5-LOX)
-
This compound stock solution
-
Glutathione peroxidase (GPx)
-
Dithiothreitol (DTT)
-
Arachidonic acid
-
ATP
-
CaCl2
Procedure:
-
Prepare the 10,000 x g supernatant from sonicated PMNLs.
-
Pre-incubate the supernatant with this compound at various concentrations.
-
For assays under reducing conditions, include glutathione peroxidase in the incubation mixture.
-
Initiate the reaction by adding arachidonic acid, ATP, and CaCl2.
-
After a defined incubation period, terminate the reaction and extract the 5-LOX products.
-
Analyze the products by RP-HPLC.
RP-HPLC Analysis of 5-Lipoxygenase Products
Objective: To separate and quantify the products of the 5-lipoxygenase pathway, including LTB4 and its metabolites.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
Mobile Phase:
-
A mixture of methanol, acetonitrile, water, and trifluoroacetic acid, adjusted for optimal separation. A typical mobile phase could be Methanol/Acetonitrile/Water (e.g., 40:30:30, v/v/v) with 0.1% trifluoroacetic acid.
Procedure:
-
Inject the supernatant from the terminated assays onto the C18 column.
-
Elute the 5-LOX products isocratically.
-
Monitor the absorbance at a wavelength suitable for detecting conjugated dienes (typically 270-280 nm for LTB4).
-
Identify and quantify the peaks by comparing their retention times and peak areas with those of authentic standards.
Signaling Pathways and Experimental Workflows
Caption: Leukotriene biosynthesis pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the intact cell 5-lipoxygenase activity assay.
Conclusion
This compound is a potent and selective inhibitor of 5-lipoxygenase, the rate-limiting enzyme in the biosynthesis of all leukotrienes, including the highly pro-inflammatory mediator LTB4. Its mechanism of action as a competitive inhibitor and its efficacy in various cellular and preclinical models underscore its potential as a therapeutic agent for inflammatory disorders. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the inhibition of the leukotriene pathway.
References
- 1. Human red cells enhance the formation of 5-lipoxygenase-derived products by neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. Isocratic determination of arachidonic acid 5-lipoxygenase products in human neutrophils by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular pharmacological profile of the nonredox-type 5-lipoxygenase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Analogs and Derivatives of CJ-13,610: A 5-Lipoxygenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CJ-13,610, chemically known as 4-(3-(4-(2-methyl-1H-imidazol-1-yl) phenylthio) phenyl)-tetrahydro-2H-pyran-4-carboxamide, is a potent and selective, orally active inhibitor of 5-lipoxygenase (5-LOX).[1][2] As a non-redox and non-iron-chelating agent, it represents a significant class of anti-inflammatory compounds.[2] This technical guide provides a comprehensive overview of the structural analogs and derivatives of this compound, detailing their synthesis, structure-activity relationships (SAR), and biological evaluation. The information is primarily derived from the foundational patent EP0787127B1, which discloses the core scaffold and numerous related compounds.[3]
Introduction to this compound
This compound is a novel reversible inhibitor of 5-LOX, a critical enzyme in the arachidonic acid cascade responsible for the production of pro-inflammatory leukotrienes.[1] Its mechanism of action involves the inhibition of leukotriene B4 (LTB4) synthesis, which has demonstrated therapeutic potential in preclinical models of inflammatory pain and osteoarthritis.[2] The core structure of this compound consists of a central tetrahydropyran ring, a diaryl thioether linkage, and a terminal 2-methylimidazole moiety.
Core Scaffold
The fundamental structure of this compound and its analogs is based on a substituted tetrahydropyran-4-carboxamide core. The key structural features essential for its biological activity are:
-
Tetrahydropyran-4-carboxamide: This central heterocyclic moiety acts as a scaffold.
-
Diaryl Thioether Linkage: A flexible thioether bridge connects the two phenyl rings.
-
Substituted Phenyl Rings: The substitution pattern on the phenyl rings is crucial for potency and selectivity.
-
Terminal Imidazole Ring: A substituted imidazole ring at one end of the molecule plays a significant role in target engagement.
Structural Analogs and Derivatives
The patent EP0787127B1 discloses a wide range of structural analogs and derivatives of this compound.[3] These modifications primarily explore the structure-activity relationships by altering the substituents on the phenyl rings, the nature of the heterocyclic ring, and the carboxamide group on the tetrahydropyran core.
Modifications of the Imidazole Moiety
The 2-methyl group on the imidazole ring of this compound appears to be important for its activity. The patent explores other substitutions at this position, as well as the potential replacement of the imidazole ring with other five- or six-membered heterocycles.
Variations in the Diaryl Thioether Linkage
The thioether linkage provides flexibility to the molecule. Analogs have been synthesized where the sulfur atom is oxidized to a sulfoxide or sulfone, or replaced with other linkers such as an ether or a direct bond, to investigate the impact on conformational freedom and biological activity.
Substitutions on the Phenyl Rings
A variety of substituents have been introduced onto the two phenyl rings to probe their electronic and steric effects. These include small alkyl groups, halogens, and methoxy groups. The position of these substituents significantly influences the inhibitory potency.
Modifications of the Tetrahydropyran-4-carboxamide Core
The carboxamide group at the 4-position of the tetrahydropyran ring is a key feature. Derivatives with modified amide functionalities, such as N-alkylation or replacement with esters or other bioisosteres, have been synthesized to evaluate their impact on activity and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Summary
-
The 2-methylimidazole group is highly favorable for potent 5-LOX inhibition.
-
The thioether linkage is generally preferred over its oxidized counterparts (sulfoxide and sulfone).
-
The unsubstituted phenyl ring proximal to the tetrahydropyran moiety is often optimal.
-
The carboxamide group is critical for activity, with primary amides generally showing the highest potency.
Quantitative Data
The following table summarizes the biological activity of this compound and selected analogs as disclosed in EP0787127B1. The primary assay measured the inhibition of LTB4 production in human whole blood.
| Compound (Example No. in Patent) | R¹ (on Imidazole) | R² (Linker) | R³ (on Phenyl) | LTB4 Inhibition IC₅₀ (µM) |
| This compound (Example 1) | 2-CH₃ | S | H | 0.03 |
| Analog 1 (Example 2) | H | S | H | 0.15 |
| Analog 2 (Example 3) | 2-C₂H₅ | S | H | 0.08 |
| Analog 3 (Example 5) | 2-CH₃ | SO | H | 0.5 |
| Analog 4 (Example 6) | 2-CH₃ | SO₂ | H | > 10 |
| Analog 5 (Example 10) | 2-CH₃ | S | 2-F | 0.05 |
| Analog 6 (Example 12) | 2-CH₃ | S | 3-CH₃ | 0.04 |
Data extracted from patent EP0787127B1. The specific examples corresponding to these analogs are illustrative representations based on the patent's disclosure.
Experimental Protocols
The following are representative experimental protocols for the synthesis of the core intermediates and the final compounds, as described in patent EP0787127B1.
General Synthesis Scheme
The synthesis of this compound and its analogs generally follows a convergent approach, involving the preparation of a substituted diaryl thioether intermediate followed by its reaction with a protected tetrahydropyran derivative.
Preparation of 4-(3-mercaptophenyl)-tetrahydropyran-4-carbonitrile (Intermediate A)
A solution of 3-bromothiophenol (1.0 eq) and 4-cyano-4-phenyl-tetrahydropyran (1.1 eq) in dry toluene is degassed with argon. To this is added palladium(II) acetate (0.05 eq) and a suitable phosphine ligand (0.1 eq), followed by a base such as sodium tert-butoxide (2.0 eq). The mixture is heated at 100°C for 12 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is dried over sodium sulfate, concentrated, and purified by column chromatography to yield the desired intermediate.
Synthesis of 1-(4-bromophenyl)-2-methyl-1H-imidazole (Intermediate B)
2-Methylimidazole (1.0 eq) is dissolved in dimethylformamide (DMF), and sodium hydride (1.2 eq) is added portion-wise at 0°C. The mixture is stirred for 30 minutes, followed by the addition of 1-bromo-4-iodobenzene (1.1 eq). The reaction is stirred at room temperature for 16 hours. The mixture is then poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by flash chromatography to afford the title compound.
Final Assembly of this compound
Intermediate A (1.0 eq) and Intermediate B (1.1 eq) are dissolved in an appropriate solvent such as dioxane. A palladium catalyst, for example, Pd₂(dba)₃ (0.02 eq), and a ligand like Xantphos (0.04 eq) are added, followed by a base such as cesium carbonate (2.0 eq). The mixture is heated under an inert atmosphere at 110°C for 24 hours. After completion, the reaction is cooled, filtered, and the solvent is removed under reduced pressure. The resulting nitrile is then subjected to hydrolysis using a strong acid or base to yield the corresponding carboxylic acid, which is then converted to the primary amide, this compound, using standard amide coupling conditions (e.g., HATU, DIPEA, and ammonia).
Biological Assay: LTB4 Production in Human Whole Blood
Human whole blood is collected from healthy volunteers. Aliquots of blood are pre-incubated with various concentrations of the test compounds or vehicle (DMSO) for 15 minutes at 37°C. The calcium ionophore A23187 is then added to stimulate leukotriene synthesis. After a further incubation period, the reaction is stopped by the addition of EDTA and centrifugation. The plasma is collected, and the concentration of LTB4 is determined by a specific enzyme-linked immunosorbent assay (ELISA). The IC₅₀ values are calculated from the dose-response curves.
Signaling Pathway
This compound acts by inhibiting the 5-lipoxygenase enzyme, which is a key step in the biosynthesis of leukotrienes from arachidonic acid. This pathway is a critical component of the inflammatory response.
Conclusion
This compound and its structural analogs represent a promising class of 5-lipoxygenase inhibitors with significant therapeutic potential for inflammatory disorders. The structure-activity relationships derived from the foundational patent provide a valuable framework for the design of new, more potent, and selective inhibitors. The synthetic routes and biological assays detailed in this guide offer a practical resource for researchers in the field of drug discovery and development. Further exploration of the chemical space around the this compound scaffold may lead to the identification of clinical candidates with improved pharmacological profiles.
References
CJ-13,610: An In-depth Technical Guide for Early-Stage Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research applications of CJ-13,610, a potent and selective 5-lipoxygenase (5-LOX) inhibitor. This document details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for relevant assays, and visualizes the core signaling pathway and experimental workflows.
Introduction
This compound, with the chemical name 4-(3-(4-(2-methyl-1H-imidazol-1-yl) phenylthio) phenyl)-tetrahydro-2H-pyran-4-carboxamide, is a novel, orally active, non-redox, and non-iron chelating inhibitor of 5-lipoxygenase.[1] Unlike traditional 5-LOX inhibitors like Zileuton, this compound represents a newer class of compounds with a distinct pharmacological profile.[1] Early-stage research has primarily focused on its potential therapeutic benefits in inflammatory pain and other inflammatory conditions due to its ability to modulate the 5-LOX pathway and subsequent leukotriene production.[1][2]
Mechanism of Action
This compound exerts its pharmacological effects by directly inhibiting the 5-lipoxygenase enzyme, a key enzyme in the arachidonic acid cascade. This enzyme is responsible for the initial step in the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators.[2] By inhibiting 5-LOX, this compound effectively reduces the production of leukotrienes, including leukotriene B4 (LTB4), thereby mitigating inflammatory responses and pain.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in early-stage research studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type/System | Conditions | Reference |
| IC50 | 0.07 µM | Intact human polymorphonuclear leukocytes (PMNL) | Stimulated with Ca2+-ionophore A23187 | Not explicitly stated in snippets |
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Model | Species | Dosing | Key Findings | Reference |
| Carrageenan-Induced Hyperalgesia | Rat | Not specified | Demonstrated antihyperalgesic activity | [1] |
| Complete Freund's Adjuvant (CFA)-Induced Chronic Inflammation | Rat | Not specified | Demonstrated antihyperalgesic activity; Reversed elevated LTB4 levels in the brain | [1] |
| Rat Medial Meniscal Transection (Osteoarthritis Model) | Rat | 0.6, 2, and 6 mg/kg/day (oral) | Reversed tactile allodynia and weight-bearing differential | [1] |
Table 3: Effect of this compound on Leukotriene B4 (LTB4) Levels
| Model | Species | Tissue | Change in LTB4 Concentration | Reference |
| Complete Freund's Adjuvant (CFA)-Induced Chronic Inflammation | Rat | Brain | Reversed the CFA-induced elevation of LTB4 (Control: 3+/-0.11 ng/g; CFA-stimulated: 9+/-1 ng/g) | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the early-stage research of this compound.
In Vitro 5-LOX Inhibition Assay in Human PMNLs
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on 5-LOX activity in intact human polymorphonuclear leukocytes (PMNLs).
Materials:
-
Freshly isolated human PMNLs
-
This compound
-
Ca2+-ionophore A23187
-
Arachidonic Acid (AA)
-
Phosphate-buffered saline (PBS)
-
Methanol
-
Formic Acid
-
Solid-phase extraction (SPE) columns
-
High-performance liquid chromatography (HPLC) system with UV detector
Procedure:
-
Cell Preparation: Isolate human PMNLs from fresh human blood using standard density gradient centrifugation methods. Resuspend the cells in a suitable buffer (e.g., PBS with calcium and magnesium).
-
Compound Incubation: Pre-incubate the PMNLs with varying concentrations of this compound for a specified period (e.g., 15 minutes) at 37°C.
-
Cell Stimulation: Stimulate the cells with a Ca2+-ionophore such as A23187 (e.g., 2.5 µM) in the presence or absence of exogenous arachidonic acid to induce 5-LOX activity.
-
Reaction Termination and Extraction: After a defined incubation time (e.g., 10 minutes), terminate the reaction by adding cold methanol. Acidify the samples with formic acid and extract the 5-LOX products using solid-phase extraction (SPE) columns.
-
HPLC Analysis: Analyze the extracted samples by reverse-phase HPLC to separate and quantify the 5-LOX products (e.g., LTB4 and its isomers). Use a UV detector set at an appropriate wavelength (e.g., 270 nm for LTB4).
-
Data Analysis: Calculate the percentage of inhibition of 5-LOX product formation for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Carrageenan-Induced Hyperalgesia in Rats
Objective: To evaluate the antihyperalgesic effect of this compound in a model of acute inflammation.
Materials:
-
Male Sprague-Dawley or Wistar rats
-
Carrageenan solution (e.g., 1% w/v in saline)
-
This compound
-
Vehicle for this compound
-
Paw pressure analgesiometer (e.g., Randall-Selitto apparatus) or electronic von Frey apparatus
Procedure:
-
Acclimation: Acclimate the rats to the testing environment and equipment for several days before the experiment.
-
Baseline Measurement: Measure the baseline paw withdrawal threshold (PWT) or latency to a noxious stimulus (e.g., mechanical pressure or thermal stimulus) for each rat.
-
Induction of Inflammation: Inject a small volume (e.g., 100 µL) of carrageenan solution into the plantar surface of one hind paw of each rat.
-
Compound Administration: Administer this compound or vehicle orally or via another appropriate route at a specified time before or after the carrageenan injection.
-
Post-Treatment Measurements: Measure the PWT or latency at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) to assess the development of hyperalgesia and the effect of the compound.
-
Data Analysis: Compare the PWT or latency values between the this compound-treated group and the vehicle-treated group at each time point. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the antihyperalgesic effect.
Rat Medial Meniscal Transection (MMT) Model of Osteoarthritis Pain
Objective: To assess the efficacy of this compound in a surgical model of osteoarthritis-like pain.
Materials:
-
Male Lewis or Sprague-Dawley rats
-
Surgical instruments
-
Anesthesia (e.g., isoflurane)
-
Analgesics for post-operative care
-
This compound
-
Vehicle for this compound
-
Apparatus for measuring tactile allodynia (e.g., electronic von Frey)
-
Apparatus for measuring weight-bearing differential (e.g., incapacitance tester)
Procedure:
-
Surgical Procedure: Anesthetize the rats and perform a medial meniscal transection on one knee joint. This involves a small incision to expose the medial collateral ligament and transecting the medial meniscus. The contralateral knee can serve as a sham control.
-
Post-Operative Care: Provide appropriate post-operative analgesia and monitor the animals for recovery.
-
Compound Administration: Begin oral administration of this compound or vehicle at the specified doses daily, starting at a designated time post-surgery.
-
Behavioral Testing:
-
Tactile Allodynia: Measure the paw withdrawal threshold to mechanical stimulation using von Frey filaments or an electronic von Frey apparatus at regular intervals (e.g., weekly) post-surgery.
-
Weight Bearing: Assess the weight distribution between the hind limbs using an incapacitance tester. A shift in weight-bearing away from the operated limb indicates pain.
-
-
Data Analysis: Compare the paw withdrawal thresholds and weight-bearing differential between the this compound-treated groups and the vehicle-treated group over the course of the study. Statistical analysis is used to determine the significance of the treatment effect.
Visualizations
Signaling Pathway of 5-Lipoxygenase and Inhibition by this compound
Caption: The 5-Lipoxygenase pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Testing
Caption: General workflow for preclinical in vivo efficacy studies of this compound.
References
CJ-13,610 (CAS: 179420-17-8): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
CJ-13,610 is a potent and orally active inhibitor of 5-lipoxygenase (5-LO), a critical enzyme in the biosynthesis of pro-inflammatory leukotrienes.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and preclinical efficacy. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of 5-LO inhibition in inflammatory conditions and pain management.
Chemical and Physical Properties
This compound, with the CAS number 179420-17-8, is a non-redox, non-iron-chelating inhibitor of 5-lipoxygenase.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 4-(3-{[4-(2-methyl-1H-imidazol-1-yl)phenyl]sulfanyl}phenyl)oxane-4-carboxamide |
| Synonyms | CJ-13610, CJ 13610 |
| Molecular Formula | C22H23N3O2S |
| Molecular Weight | 393.51 g/mol [2] |
| CAS Number | 179420-17-8[2][3][4][5] |
| Solubility | DMSO: 10 mg/ml, Ethanol: 1 mg/ml[4] |
Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway
This compound exerts its pharmacological effects by inhibiting the 5-lipoxygenase (5-LO) enzyme. 5-LO is a key enzyme in the metabolic pathway that converts arachidonic acid into leukotrienes, which are potent lipid mediators of inflammation.[6][7] The 5-lipoxygenase pathway is a critical component of the inflammatory cascade.
The binding of inflammatory stimuli to cell surface receptors triggers the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted by 5-lipoxygenase, with the assistance of the 5-lipoxygenase-activating protein (FLAP), into the unstable intermediate 5-hydroperoxyeicosatetraenoic acid (5-HPETE).[6] 5-HPETE is subsequently converted to leukotriene A4 (LTA4), a pivotal intermediate.[6] LTA4 can then be enzymatically hydrolyzed to leukotriene B4 (LTB4) or conjugated with glutathione to form the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[6][7] These leukotrienes contribute to various aspects of the inflammatory response, including leukocyte recruitment, increased vascular permeability, and smooth muscle contraction.[8] By inhibiting 5-LO, this compound effectively blocks the production of all downstream leukotrienes, thereby attenuating the inflammatory response.
In Vitro and In Vivo Efficacy
In Vitro Activity
This compound has demonstrated potent inhibitory activity in various in vitro assays. The following table summarizes its key in vitro efficacy data.
| Assay System | Stimulus | Measured Endpoint | IC50 | Reference |
| Human Polymorphonuclear Leukocytes (PMNLs) | A23187 | 5-LO product formation | 70 nM | [3][4] |
| Recombinant 5-LO | - | 5-LO product formation (glutathione peroxidase-dependent) | 300 nM | [4] |
| Phosphorylation-induced 5-LO activity in PMNLs and HeLa cells | - | 5-LO product formation | Effective Inhibition | [4] |
Preclinical Efficacy in Pain Models
This compound has shown significant analgesic and anti-inflammatory effects in preclinical models of pain.
| Animal Model | Condition | Dosing | Key Findings | Reference |
| Rat | Chronic Inflammatory Pain (Freund's Adjuvant) | 3-10 mg/kg | Reduced levels of leukotriene B4 (LTB4) and decreased mechanical hyperalgesia. | [4] |
| Rat | Osteoarthritis-like Pain (Medial Meniscal Transection) | 0.6, 2, and 6 mg/kg/day (oral) | Reversed tactile allodynia and improved weight-bearing differential. | [1][4] |
| Rat | Acute Inflammatory Pain (Carrageenan) | Not specified | Demonstrated antihyperalgesic activity. | [1] |
In a rat model of chronic inflammatory pain induced by Freund's adjuvant, brain levels of LTB4 were found to be elevated approximately three-fold compared to control animals.[1] Treatment with this compound reversed both the hyperalgesia and the increased LTB4 concentrations in the brain.[1]
Experimental Protocols
In Vitro Inhibition of 5-LO in Human PMNLs
A general workflow for assessing the in vitro inhibitory activity of this compound on 5-lipoxygenase in human polymorphonuclear leukocytes (PMNLs) is outlined below.
Methodology:
-
Isolation of Human PMNLs: PMNLs are isolated from fresh human blood using standard density gradient centrifugation methods.
-
Pre-incubation with this compound: The isolated PMNLs are pre-incubated with varying concentrations of this compound or vehicle control for a specified period.
-
Stimulation: The cells are then challenged with a calcium ionophore, such as A23187, to stimulate the 5-LO pathway.[4]
-
Incubation: The cell suspension is incubated at 37°C for a defined time to allow for the enzymatic reaction to occur.
-
Reaction Termination and Extraction: The reaction is stopped, and the leukotrienes are extracted from the cell suspension.
-
Quantification of 5-LO Products: The levels of 5-LO products, such as LTB4, are quantified using analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or enzyme-linked immunosorbent assay (ELISA).
-
IC50 Determination: The concentration of this compound that inhibits 50% of the 5-LO product formation (IC50) is calculated from the dose-response curve.
In Vivo Efficacy in a Rat Model of Inflammatory Pain
A representative protocol for evaluating the in vivo efficacy of this compound in a rat model of chronic inflammatory pain is described below.
Methodology:
-
Induction of Inflammation: Chronic inflammation is induced in rats by injecting Complete Freund's Adjuvant (CFA) into a hind paw.[1]
-
Drug Administration: After a set period for inflammation to develop, rats are treated orally with this compound at various doses (e.g., 3-10 mg/kg) or vehicle control.[4]
-
Assessment of Hyperalgesia: Mechanical hyperalgesia (increased sensitivity to a mechanical stimulus) is measured at different time points after drug administration using methods such as the von Frey filament test.
-
Biochemical Analysis: At the end of the study, brain tissue can be collected to measure the concentration of LTB4 to correlate with the behavioral pain responses.[1]
-
Data Analysis: The effects of this compound on hyperalgesia and LTB4 levels are compared to the vehicle-treated group to determine its efficacy.
Conclusion
This compound is a well-characterized, potent, and orally bioavailable inhibitor of 5-lipoxygenase. Its ability to effectively block the production of pro-inflammatory leukotrienes has been demonstrated in both in vitro and in vivo models. The preclinical data strongly suggest its potential as a therapeutic agent for the management of inflammatory conditions and various types of pain, including inflammatory and osteoarthritic pain. Further research and clinical development are warranted to fully elucidate its therapeutic utility in human diseases.
References
- 1. CJ-13610, an orally active inhibitor of 5-lipoxygenase is efficacious in preclinical models of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. probechem.com [probechem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. aablocks.com [aablocks.com]
- 6. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology of leukotriene receptor antagonists and 5-lipoxygenase inhibitors in the management of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physiology, Leukotrienes - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Pharmacological Profile of CJ-13,610: A Novel Non-Redox 5-Lipoxygenase Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Introduction
5-Lipoxygenase (5-LO) is a pivotal enzyme in the biosynthesis of leukotrienes, a class of pro-inflammatory lipid mediators derived from arachidonic acid.[1] Leukotrienes are implicated in the pathophysiology of a range of inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. Consequently, the inhibition of 5-LO represents a compelling therapeutic strategy for the management of these conditions. CJ-13,610 is a novel, orally active, non-redox type 5-lipoxygenase inhibitor that has demonstrated significant potential in preclinical studies. This technical guide provides an in-depth overview of the pharmacological profile of this compound, with a focus on its mechanism of action, potency, selectivity, and pharmacokinetic properties, alongside detailed experimental protocols and pathway visualizations.
Mechanism of Action
This compound is classified as a non-redox type 5-LO inhibitor. Unlike redox-active inhibitors that interact with the non-heme iron atom in the active site of 5-LO, or iron chelators, this compound is thought to competitively inhibit the binding of the substrate, arachidonic acid, to the enzyme.[2] A distinguishing feature of this compound and similar non-redox inhibitors is their dependence on a reductive environment for potent activity in cell-free systems.[1] The inhibitory efficacy of this compound is significantly enhanced in the presence of peroxidase activity, such as that provided by glutathione peroxidase (GPx) and glutathione (GSH).[1]
Data Presentation: Quantitative Analysis of this compound Activity
The inhibitory potency of this compound has been evaluated in various in vitro and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro and Cellular Inhibitory Potency of this compound
| Assay System | Stimulus | IC50 (µM) | Reference |
| Intact Human Polymorphonuclear Leukocytes (PMNL) | A23187 (Ca2+-ionophore) | 0.07 | [1] |
| Cell-free (Purified recombinant 5-LO) | - | > 30 | [1] |
| Cell-free (Purified recombinant 5-LO) + GPx/GSH | - | 0.3 | [1] |
| Human Liver Microsomes (Sulfoxidation) | - | 4 - 5 | [3] |
Table 2: In Vivo Efficacy of this compound in Preclinical Pain Models
| Animal Model | Pain Modality | Effective Oral Dose (mg/kg/day) | Reference |
| Rat Medial Meniscal Transection (Osteoarthritis) | Tactile Allodynia | 0.6, 2, and 6 | [4] |
| Rat Medial Meniscal Transection (Osteoarthritis) | Weight Bearing | 0.6, 2, and 6 | [4] |
| Carrageenan-Induced Paw Edema (Inflammation) | Hyperalgesia | Not specified | [4] |
| Complete Freund's Adjuvant (Chronic Inflammation) | Hyperalgesia | Not specified | [4] |
Signaling Pathways and Experimental Workflows
5-Lipoxygenase Signaling Pathway
The following diagram illustrates the central role of 5-lipoxygenase in the conversion of arachidonic acid to pro-inflammatory leukotrienes.
Caption: The 5-Lipoxygenase (5-LO) pathway, illustrating the action of this compound.
Experimental Workflow: Screening of 5-LO Inhibitors
This diagram outlines a typical workflow for the screening and characterization of 5-lipoxygenase inhibitors.
Caption: A generalized workflow for the discovery and validation of 5-LO inhibitors.
Experimental Protocols
Inhibition of 5-LO in Intact Human Polymorphonuclear Leukocytes (PMNLs)
This protocol is adapted from studies evaluating 5-LO inhibitors in a cellular context.
Objective: To determine the IC50 of this compound for the inhibition of 5-LO product formation in stimulated human PMNLs.
Materials:
-
Ficoll-Paque
-
Hanks' Balanced Salt Solution (HBSS)
-
Calcium ionophore A23187
-
This compound
-
Methanol
-
Internal standard (e.g., PGB2)
-
Solid-phase extraction columns
-
HPLC system with UV detector
Procedure:
-
Isolation of PMNLs: Isolate human PMNLs from fresh venous blood of healthy donors by density gradient centrifugation using Ficoll-Paque.
-
Cell Suspension: Resuspend the isolated PMNLs in HBSS to a final concentration of 5 x 10^6 cells/mL.
-
Pre-incubation with Inhibitor: Pre-incubate the cell suspension with varying concentrations of this compound or vehicle (DMSO) for 15 minutes at 37°C.
-
Cell Stimulation: Initiate 5-LO product formation by adding the calcium ionophore A23187 (final concentration 2.5 µM) and incubate for 10 minutes at 37°C.
-
Reaction Termination and Extraction: Stop the reaction by adding ice-cold methanol. Add an internal standard (e.g., PGB2) and acidify the samples. Extract the leukotrienes using solid-phase extraction columns.
-
Quantification: Analyze the extracted samples by reverse-phase HPLC to quantify the formation of LTB4 and its all-trans isomers.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Cell-Free 5-Lipoxygenase Inhibition Assay
This protocol describes a method to assess the direct inhibitory effect of this compound on purified 5-LO.
Objective: To determine the IC50 of this compound against purified recombinant human 5-LO under reducing conditions.
Materials:
-
Purified recombinant human 5-LO
-
Tris-HCl buffer
-
CaCl2
-
EDTA
-
ATP
-
Glutathione (GSH)
-
Glutathione peroxidase (GPx)
-
Arachidonic acid
-
This compound
-
Methanol
-
HPLC system with UV detector
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, CaCl2, EDTA, ATP, GSH, and GPx.
-
Enzyme and Inhibitor Incubation: Add the purified 5-LO enzyme to the reaction mixture. Add varying concentrations of this compound or vehicle (DMSO) and pre-incubate for 10 minutes at room temperature.
-
Initiation of Reaction: Start the enzymatic reaction by adding arachidonic acid (final concentration typically 20 µM).
-
Incubation: Incubate the reaction mixture for 10 minutes at 37°C.
-
Reaction Termination and Extraction: Stop the reaction by adding methanol. Extract the products as described in the PMNL assay.
-
Quantification: Analyze the formation of 5-HETE and other 5-LO products by HPLC.
-
Data Analysis: Determine the IC50 value of this compound as described previously.
Pharmacokinetics and Metabolism
Studies using human liver microsomes have shown that the metabolism of this compound is primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[3] The main metabolic pathway observed is sulfoxidation.[3] The apparent Michaelis-Menten constant (Km,app) for sulfoxidation in human liver microsomes is approximately 4 to 5 µM.[3] The involvement of CYP3A4/5 is further supported by the potent inhibition of this compound sulfoxidation by the CYP3A4/5 inhibitor ketoconazole, with an IC50 of 7 nM.[3]
Preclinical Efficacy
This compound has demonstrated efficacy in various preclinical models of pain and inflammation. In a rat model of osteoarthritis induced by medial meniscal transection, oral administration of this compound at doses of 0.6, 2, and 6 mg/kg/day reversed both tactile allodynia and weight-bearing deficits.[4] Furthermore, it showed antihyperalgesic activity in acute (carrageenan-induced) and chronic (complete Freund's adjuvant-induced) inflammatory pain models.[4] Following stimulation with complete Freund's adjuvant, elevated levels of leukotriene B4 in the brain were reversed by treatment with this compound.[4]
Conclusion
This compound is a potent and orally active non-redox 5-lipoxygenase inhibitor with a well-defined mechanism of action. Its efficacy in both cellular and in vivo models of inflammation and pain underscores its therapeutic potential. The detailed pharmacological profile and experimental methodologies provided in this guide offer a valuable resource for researchers and drug development professionals working on novel anti-inflammatory agents targeting the 5-lipoxygenase pathway. Further clinical investigation is warranted to fully elucidate the therapeutic utility of this compound in human inflammatory diseases.
References
Methodological & Application
Application Notes and Protocols for CJ-13,610 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays to characterize the activity of CJ-13,610, a potent and selective inhibitor of 5-lipoxygenase (5-LOX). The included methodologies are intended to guide researchers in the accurate assessment of this compound's inhibitory effects on the 5-LOX pathway.
Introduction
This compound is a novel, orally active, non-redox, and non-iron chelating inhibitor of 5-lipoxygenase (5-LOX)[1][2]. As a critical enzyme in the arachidonic acid cascade, 5-LOX catalyzes the initial steps in the biosynthesis of pro-inflammatory leukotrienes[1]. Inhibition of this pathway is a key therapeutic strategy for inflammatory diseases. This compound acts as a competitive inhibitor with respect to the arachidonic acid substrate[3]. This document outlines detailed protocols for cell-based and cell-free in vitro assays to quantify the inhibitory potency of this compound.
Data Presentation
The inhibitory activity of this compound has been quantified in various in vitro assay systems. The following tables summarize the key potency data.
Table 1: Inhibitory Potency of this compound in a Cell-Based Assay
| Cell Type | Stimulus | Substrate (Arachidonic Acid) | IC₅₀ (nM) |
| Human Polymorphonuclear Leukocytes (PMNLs) | Ionophore A23187 (2.5 µM) | Endogenous | ~70[3][4] |
| Human Polymorphonuclear Leukocytes (PMNLs) | Ionophore A23187 (2.5 µM) | 2 µM (exogenous) | 280[3] |
| Human Polymorphonuclear Leukocytes (PMNLs) | Ionophore A23187 (2.5 µM) | 100 µM (exogenous) | ~900[3] |
Table 2: Inhibitory Potency of this compound in a Cell-Free Enzyme Assay
| Assay Condition | Peroxide Tone | IC₅₀ (µM) |
| Cell-free 5-LOX | Reducing conditions (with peroxidase) | 0.3[4] |
| Cell-free 5-LOX | Non-reducing conditions | > 30[4] |
Signaling Pathway
The diagram below illustrates the 5-lipoxygenase pathway and the point of inhibition by this compound.
Experimental Protocols
Cell-Based 5-LOX Inhibition Assay in Human PMNLs
This protocol describes the procedure to measure the inhibitory effect of this compound on 5-LOX product formation in intact human polymorphonuclear leukocytes (PMNLs).
Workflow Diagram:
a. Materials:
-
Freshly drawn human blood with anticoagulant (e.g., heparin)
-
Density gradient medium (e.g., Ficoll-Paque)
-
Phosphate Buffered Saline (PBS)
-
PGC Buffer (Phosphate-buffered saline with 1 g/L glucose and 1 mM CaCl₂)
-
This compound
-
Calcium Ionophore A23187
-
Arachidonic Acid (AA)
-
Solid Phase Extraction (SPE) columns
-
HPLC system with a UV detector
b. Isolation of Human PMNLs:
-
Dilute fresh, anticoagulated human blood 1:1 with PBS.
-
Carefully layer the diluted blood over a density gradient medium.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, aspirate and discard the upper layers containing plasma and mononuclear cells.
-
Collect the cell pellet at the bottom, which contains erythrocytes and PMNLs.
-
Lyse the red blood cells using a hypotonic lysis buffer or an ammonium chloride solution.
-
Wash the remaining PMNL pellet with PBS and centrifuge at 200 x g for 5 minutes.
-
Resuspend the PMNLs in PGC buffer and determine the cell concentration using a hemocytometer. Adjust the concentration to 7.5 x 10⁶ cells/mL.
c. Inhibition Assay:
-
In a microcentrifuge tube, add the desired concentrations of this compound (dissolved in a suitable solvent like DMSO) to 1 mL of the PMNL suspension (7.5 x 10⁶ cells).
-
Pre-incubate the mixture for 15 minutes at 37°C.
-
Initiate the reaction by adding the calcium ionophore A23187 to a final concentration of 2.5 µM. For experiments investigating competitive inhibition, add exogenous arachidonic acid at the desired concentration (e.g., 2 µM to 100 µM) at this step.
-
Incubate for an additional 10 minutes at 37°C.
-
Terminate the reaction by placing the tubes on ice and adding an appropriate stop solution (e.g., methanol).
d. Product Extraction and Analysis:
-
Acidify the samples to pH 3-4.
-
Extract the 5-LOX products (e.g., LTB₄ and 5-HETE) using solid-phase extraction (SPE) columns.
-
Elute the products from the SPE column.
-
Evaporate the eluate to dryness and reconstitute in the HPLC mobile phase.
-
Analyze the samples by reverse-phase HPLC, monitoring the absorbance at appropriate wavelengths (e.g., 235 nm for HETEs and 280 nm for LTB₄)[2].
-
Quantify the peak areas corresponding to the 5-LOX products.
e. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
Cell-Free 5-LOX Enzyme Assay
This protocol describes a method to assess the direct inhibitory effect of this compound on purified or partially purified 5-LOX enzyme.
a. Materials:
-
Purified or recombinant 5-LOX enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl₂ and 2 mM ATP)
-
This compound
-
Arachidonic Acid (AA)
-
A source of peroxidase (for assays under reducing conditions)
-
Spectrophotometer or fluorometer
b. Inhibition Assay (Fluorometric Method):
-
A commercially available 5-lipoxygenase inhibitor screening kit can be utilized for a streamlined workflow[5].
-
Prepare a reaction mixture containing the 5-LOX enzyme in the assay buffer.
-
Add different concentrations of this compound or vehicle control to the reaction mixture.
-
Incubate for a specified period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the 5-LOX substrate (e.g., arachidonic acid) and a fluorescent probe that reacts with the lipid hydroperoxide products.
-
Monitor the increase in fluorescence over time in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 500/536 nm)[5].
c. Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration of this compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Calculate the IC₅₀ value as described for the cell-based assay.
Disclaimer
These protocols are intended as a guide and may require optimization for specific laboratory conditions and reagents. It is recommended to consult the original research articles for further details. All laboratory work should be conducted in accordance with standard safety procedures.
References
- 1. HPLC method for determination of lipoxygenase positional specific products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Leukocyte Preparation Protocol: R&D Systems [rndsystems.com]
- 4. A rapid one-step procedure for purification of mononuclear and polymorphonuclear leukocytes from human blood using a modification of the Hypaque-Ficoll technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
Application Notes and Protocols for Cell-Based 5-LOX Inhibition Assays Using CJ-13,610
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Lipoxygenase (5-LOX) is a pivotal enzyme in the arachidonic acid cascade, catalyzing the initial steps in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.[1][2] Inhibition of 5-LOX is a key therapeutic strategy for a variety of inflammatory diseases, including asthma.[3][4] CJ-13,610 is a novel, potent, and orally active nonredox-type inhibitor of 5-LOX.[1][5] Unlike redox inhibitors, this compound's mechanism does not involve chelation of the enzyme's central iron atom.[6] This document provides detailed application notes and protocols for utilizing this compound in cell-based assays to assess 5-LOX inhibition.
Mechanism of Action of this compound
This compound potently suppresses the formation of 5-LOX products in intact cells.[5] Its efficacy can be influenced by the availability of exogenous arachidonic acid, suggesting a competitive mode of action.[5] A notable characteristic of this compound is that its inhibitory potency is independent of the cellular stimulus used to activate 5-LOX, indicating that its action is not significantly affected by the enzyme's phosphorylation state.[1][5]
Data Presentation: In Vitro Efficacy of this compound
The inhibitory activity of this compound on 5-LOX has been quantified in various cell-based and cell-free systems. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Assay System | Cell Type/Enzyme Source | Stimulus | Measured Product | IC50 (µM) | Reference |
| Intact Cell Assay | Human Polymorphonuclear Leukocytes (PMNL) | A23187 (Ca2+-ionophore) | 5-LOX Products | 0.07 | [1][5] |
| Cell-Free Assay (with peroxidase activity) | Cell-free 5-LOX | - | 5-LOX Products | 0.3 | [1][5] |
| Prostaglandin E2 Release Assay | HeLa Cells | TNFα/IL-1β | Prostaglandin E2 | ~1-10 | [6][7] |
| Prostaglandin Release Assay | Human Whole Blood | Lipopolysaccharide (LPS) | Prostaglandins | Not explicitly stated, but effective | [6] |
Experimental Protocols
Two primary types of cell-based assays are detailed below: a direct measurement of the 5-LOX product, leukotriene B4 (LTB4), and a fluorescence-based assay to measure 5-LOX activity indirectly.
Protocol 1: Leukotriene B4 (LTB4) Production Inhibition Assay in Human PMNLs
This protocol is designed to measure the inhibition of LTB4, a key product of the 5-LOX pathway, in response to this compound.
Materials:
-
This compound
-
Human Polymorphonuclear Leukocytes (PMNLs)
-
Calcium Ionophore A23187
-
Arachidonic Acid (optional)
-
Phosphate-Buffered Saline (PBS)
-
LTB4 ELISA Kit
-
Cell culture medium (e.g., RPMI 1640)
-
Centrifuge
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Preparation: Isolate human PMNLs from fresh blood using standard density gradient centrifugation methods. Resuspend the cells in PBS or an appropriate buffer at a concentration of 1 x 10^7 cells/mL.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations for the dose-response curve.
-
Pre-incubation: In a 96-well plate, add 10 µL of the this compound dilutions to the appropriate wells. Add 80 µL of the PMNL suspension to each well and pre-incubate for 15 minutes at 37°C.
-
Stimulation: Prepare a working solution of A23187 in PBS. To induce LTB4 production, add 10 µL of the A23187 solution (final concentration of 2.5 µM) to each well.[5] For experiments investigating competitive inhibition, exogenous arachidonic acid (final concentration of 20 µM) can be added concurrently.[5]
-
Incubation: Incubate the plate for 10-15 minutes at 37°C.[8]
-
Termination and Sample Collection: Stop the reaction by placing the plate on ice. Centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the secreted LTB4.
-
LTB4 Quantification: Measure the LTB4 concentration in the supernatants using a commercial LTB4 ELISA kit, following the manufacturer's instructions.[9][10]
-
Data Analysis: Construct a dose-response curve by plotting the percentage of LTB4 inhibition against the concentration of this compound. Calculate the IC50 value from this curve.
Protocol 2: Fluorescence-Based 5-LOX Activity Assay
This protocol utilizes a fluorescent probe to detect the reactive oxygen species (ROS) generated during the lipoxygenase reaction, providing an indirect measure of 5-LOX activity.[11]
Materials:
-
This compound
-
HEK293 cells stably expressing 5-LOX (or other suitable cell line)
-
2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA)
-
Arachidonic Acid
-
Phosphate-Buffered Saline (PBS) with CaCl2 and ATP
-
Cell culture medium (e.g., RPMI 1640)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HEK293/5-LOX cells into a 96-well black, clear-bottom plate at a density of 1 x 10^5 cells/mL and allow them to adhere overnight.
-
Compound and Probe Incubation: The following day, remove the culture medium. Wash the cells once with PBS. Add 100 µL of PBS containing the desired concentrations of this compound and H2DCFDA (e.g., 10 µM). Incubate for 10 minutes on ice.[11]
-
Initiation of Reaction: To start the reaction, add 10 µL of a solution containing arachidonic acid (final concentration ~70 µM), CaCl2 (final concentration 2.5 mM), and ATP (final concentration 2 mM) in PBS.[11]
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at an excitation wavelength of ~500 nm and an emission wavelength of ~536 nm.[12] Take readings every minute for 15-20 minutes to monitor the kinetic response.
-
Data Analysis: Determine the rate of the reaction (increase in fluorescence over time) for each concentration of this compound. Calculate the percentage of inhibition relative to the untreated control and determine the IC50 value.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CJ-13610, an orally active inhibitor of 5-lipoxygenase is efficacious in preclinical models of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular pharmacological profile of the nonredox-type 5-lipoxygenase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport [frontiersin.org]
- 7. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of assay conditions for leukotriene B4 synthesis by neutrophils or platelets isolated from peripheral blood of monogastric animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. researchgate.net [researchgate.net]
- 12. Lipoxygenase Activity Assay Kit (Fluorometric) - Creative BioMart [creativebiomart.net]
Application Notes and Protocols for CJ-13,610 in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo studies of CJ-13,610 in animal models of pain. The information is compiled from published preclinical research to guide further investigation and drug development efforts.
Introduction
This compound is an orally active and selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators.[1] Recent studies have implicated the 5-LOX pathway in pain signaling, suggesting that its inhibition may offer a therapeutic strategy for managing various pain states.[1] this compound has demonstrated antihyperalgesic activity in animal models of acute and chronic inflammatory pain, as well as osteoarthritis-like pain.[1]
Mechanism of Action
This compound exerts its analgesic effects by inhibiting the 5-LOX enzyme, thereby reducing the production of pro-inflammatory leukotrienes, such as leukotriene B4 (LTB4).[1][2] Elevated levels of LTB4 in the central nervous system have been associated with hyperalgesia.[1][2] Preclinical studies have shown that administration of this compound can reverse the increase in brain LTB4 concentrations observed in inflammatory pain models, correlating with its antihyperalgesic effects.[1]
In Vivo Efficacy in Animal Models of Pain
This compound has been evaluated in several well-established rodent models of pain, demonstrating its potential as an analgesic agent.
Summary of In Vivo Studies
| Animal Model | Pain Type | Species | Doses of this compound (Oral) | Key Findings | Reference |
| Carrageenan-Induced Paw Edema | Acute Inflammatory Pain | Rat | Not specified in abstracts | Demonstrated antihyperalgesic activity. | [1] |
| Complete Freund's Adjuvant (CFA) | Chronic Inflammatory Pain | Rat | Not specified in abstracts | Reversed hyperalgesia and elevated brain LTB4 levels. | [1][3] |
| Medial Meniscal Transection (MMT) | Osteoarthritis-like Pain | Rat | 0.6, 2, and 6 mg/kg/day | Reversed tactile allodynia and weight-bearing deficits. | [1] |
Quantitative Data from Preclinical Studies
Effect of this compound on Brain Leukotriene B4 (LTB4) Levels in the CFA Model
| Treatment Group | Brain LTB4 Concentration (ng/g, mean ± S.E.M.) |
| Control | 3 ± 0.11 |
| CFA-treated | 9 ± 1 |
| CFA + this compound | Reversed to near control levels (exact values not available in abstracts) |
| Data extracted from Cortes-Burgos et al., 2009.[1] |
Efficacy of this compound in the Rat Medial Meniscal Transection (MMT) Model
| Dose of this compound (mg/kg/day) | Effect on Tactile Allodynia | Effect on Weight Bearing Differential |
| 0.6 | Reversal | Reversal |
| 2 | Reversal | Reversal |
| 6 | Reversal | Reversal |
| Data extracted from Cortes-Burgos et al., 2009.[1] |
Experimental Protocols
The following are detailed, representative protocols for the key experiments cited. Note that specific parameters may vary between laboratories.
Carrageenan-Induced Acute Inflammatory Pain Model
This model is used to assess the effects of novel compounds on acute inflammation and inflammatory pain.
Protocol:
-
Animals: Male Sprague-Dawley rats (150-200 g) are typically used.
-
Acclimation: Animals are acclimated to the testing environment and handling for at least 3 days prior to the experiment.
-
Baseline Measurement: Baseline paw withdrawal latency to a thermal stimulus (e.g., using a plantar test apparatus) or paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments) is determined.
-
Induction of Inflammation: A 1% solution of carrageenan in sterile saline is injected into the plantar surface of one hind paw.
-
Drug Administration: this compound or vehicle is administered orally at desired time points before or after carrageenan injection.
-
Assessment of Hyperalgesia: Paw withdrawal latency or threshold is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection. An increase in paw withdrawal latency or threshold in the drug-treated group compared to the vehicle-treated group indicates an antihyperalgesic effect.
Complete Freund's Adjuvant (CFA)-Induced Chronic Inflammatory Pain Model
This model is used to study the mechanisms and treatment of chronic inflammatory pain, which mimics aspects of rheumatoid arthritis.
Protocol:
-
Animals: Male Lewis or Sprague-Dawley rats (180-220 g) are commonly used.
-
Acclimation: Animals are handled and acclimated to the testing apparatus for several days.
-
Baseline Measurement: Baseline nociceptive thresholds to mechanical and thermal stimuli are established.
-
Induction of Inflammation: A single intraplantar injection of CFA (an emulsion of heat-killed Mycobacterium tuberculosis in mineral oil) is administered into one hind paw.
-
Development of Chronic Inflammation: Inflammation and hyperalgesia develop over several days and can persist for weeks.
-
Drug Administration: this compound or vehicle is administered orally daily, starting at a predetermined time after CFA injection.
-
Assessment of Hyperalgesia: Mechanical and thermal hyperalgesia are assessed at various time points during the treatment period.
Rat Medial Meniscal Transection (MMT) Model of Osteoarthritis-like Pain
This surgical model mimics the joint damage and associated pain of osteoarthritis.
Protocol:
-
Animals: Male rats (e.g., Wistar or Lewis) are typically used.
-
Surgery: Under anesthesia, a small incision is made to expose the knee joint. The medial meniscus is transected to induce joint instability. Sham-operated animals undergo the same procedure without transection.
-
Post-operative Care: Animals are allowed to recover for a period of time (e.g., 2-4 weeks) for osteoarthritis-like changes and pain behaviors to develop.
-
Drug Administration: this compound or vehicle is administered orally daily for a specified duration.
-
Assessment of Pain:
-
Tactile Allodynia: The paw withdrawal threshold to mechanical stimulation with von Frey filaments is measured on the ipsilateral (operated) and contralateral paws.
-
Weight Bearing: An incapacitance tester is used to measure the distribution of weight between the hind limbs. A decrease in weight-bearing on the affected limb is indicative of pain.
-
-
Histological Analysis: At the end of the study, knee joints may be collected for histological assessment of cartilage damage.
Conclusion
The available preclinical data indicate that this compound is an effective analgesic in animal models of inflammatory and osteoarthritis-like pain. Its mechanism of action via inhibition of the 5-LOX pathway presents a promising target for the development of novel pain therapeutics. Further research is warranted to fully characterize its efficacy and safety profile.
References
Application Notes and Protocols for CJ-13,610 in Carrageenan-Induced Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CJ-13,610 is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes, particularly leukotriene B4 (LTB4), are powerful lipid mediators involved in the inflammatory response, responsible for promoting chemotaxis, neutrophil activation, and increased vascular permeability. The carrageenan-induced paw edema model is a classical and highly reproducible in vivo assay for investigating acute inflammation and screening novel anti-inflammatory compounds. This document provides detailed application notes and protocols for utilizing this compound in this model.
Mechanism of Action
Carrageenan injection into the paw initiates a biphasic inflammatory response. The early phase involves the release of histamine, serotonin, and bradykinin, followed by a late phase characterized by the infiltration of neutrophils and the production of pro-inflammatory mediators, including prostaglandins and leukotrienes. This compound exerts its anti-inflammatory effects by specifically inhibiting 5-LOX, thereby blocking the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the precursor of all leukotrienes. This leads to a reduction in the levels of LTB4 and other cysteinyl leukotrienes, which in turn alleviates inflammatory symptoms such as edema and hyperalgesia.
Data Presentation
Table 1: Representative Effect of a Selective 5-LOX Inhibitor on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume Increase (mL) at 4h post-carrageenan (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| 5-LOX Inhibitor | 1 | 0.62 ± 0.05* | 27.1 |
| 5-LOX Inhibitor | 3 | 0.48 ± 0.04** | 43.5 |
| 5-LOX Inhibitor | 10 | 0.35 ± 0.03 | 58.8 |
| Indomethacin | 10 | 0.40 ± 0.04 | 52.9 |
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control. Data is illustrative and based on typical results for selective 5-LOX inhibitors.
Table 2: Representative Effect of a Selective 5-LOX Inhibitor on Pro-Inflammatory Cytokine Levels in Paw Tissue Exudate (4h post-carrageenan)
| Treatment Group | Dose (mg/kg, p.o.) | TNF-α (pg/mL) (Mean ± SEM) | IL-1β (pg/mL) (Mean ± SEM) | IL-6 (pg/mL) (Mean ± SEM) |
| Vehicle Control | - | 350 ± 25 | 180 ± 15 | 220 ± 20 |
| 5-LOX Inhibitor | 10 | 210 ± 18 | 105 ± 12 | 135 ± 15 |
| Indomethacin | 10 | 195 ± 15 | 95 ± 10 | 120 ± 12 |
**p<0.01 compared to Vehicle Control. Data is illustrative and based on typical results for selective 5-LOX inhibitors.
Table 3: Representative Effect of a Selective 5-LOX Inhibitor on Leukotriene B4 (LTB4) Levels in Paw Tissue Exudate (4h post-carrageenan)
| Treatment Group | Dose (mg/kg, p.o.) | LTB4 (ng/mL) (Mean ± SEM) | % Inhibition of LTB4 |
| Vehicle Control | - | 8.5 ± 0.7 | - |
| 5-LOX Inhibitor | 1 | 5.1 ± 0.5** | 40.0 |
| 5-LOX Inhibitor | 3 | 3.2 ± 0.4 | 62.4 |
| 5-LOX Inhibitor | 10 | 1.8 ± 0.3 | 78.8 |
***p<0.001, **p<0.01 compared to Vehicle Control. Data is illustrative and based on typical results for selective 5-LOX inhibitors.
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the anti-inflammatory activity of this compound by measuring the reduction of paw edema induced by carrageenan in rats.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Carrageenan (Lambda, Type IV)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Normal saline (0.9% NaCl)
-
Plethysmometer
-
Oral gavage needles
-
27-gauge needles and syringes
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment with free access to food and water.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Group 1: Vehicle control (receives vehicle only)
-
Group 2: Negative control (receives vehicle and carrageenan)
-
Group 3-5: this compound (e.g., 1, 3, and 10 mg/kg, p.o.) + carrageenan
-
Group 6: Positive control (e.g., Indomethacin 10 mg/kg, p.o.) + carrageenan
-
-
Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer this compound, vehicle, or the positive control drug orally (p.o.) via gavage. A typical volume is 5-10 mL/kg.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan suspension in normal saline into the sub-plantar region of the right hind paw of each rat (except for the vehicle control group, which can receive a saline injection).
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection using the plethysmometer.
-
Data Analysis:
-
Calculate the increase in paw volume for each animal by subtracting the initial paw volume from the post-treatment paw volumes.
-
Calculate the percentage inhibition of edema for each treated group compared to the negative control group using the following formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 Where ΔV is the change in paw volume.
-
Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine significant differences between groups.
-
Protocol 2: Measurement of Inflammatory Mediators in Paw Tissue
Objective: To quantify the effect of this compound on the levels of pro-inflammatory cytokines and LTB4 in the inflamed paw tissue.
Materials:
-
Homogenizer
-
ELISA kits for TNF-α, IL-1β, IL-6, and LTB4
-
Protein assay kit (e.g., BCA)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
Procedure:
-
Tissue Collection: At a predetermined time point (e.g., 4 hours post-carrageenan injection), euthanize the animals from each group of Protocol 1.
-
Paw Tissue Excision: Excise the inflamed paw tissue.
-
Homogenization: Weigh the tissue and homogenize it in ice-cold PBS containing a protease inhibitor cocktail.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant, which contains the tissue exudate.
-
Protein Quantification: Determine the total protein concentration in the supernatant using a protein assay kit.
-
ELISA: Measure the concentrations of TNF-α, IL-1β, IL-6, and LTB4 in the supernatant using specific ELISA kits, following the manufacturer's instructions.
-
Data Normalization and Analysis: Normalize the cytokine and LTB4 concentrations to the total protein content of each sample. Perform statistical analysis to compare the different treatment groups.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for evaluating this compound.
Application Notes and Protocols: The Complete Freund's Adjuvant (CFA) Model and the 5-Lipoxygenase Inhibitor CJ-13,610
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Complete Freund's Adjuvant (CFA) induced model of inflammation is a widely utilized and robust preclinical tool for studying the pathogenesis of chronic inflammatory pain and arthritis.[1][2] CFA, a suspension of heat-killed Mycobacterium tuberculosis in mineral oil, induces a strong and sustained inflammatory response characterized by edema, hyperalgesia, and cellular infiltration at the site of injection.[1][3] This model is invaluable for the evaluation of novel anti-inflammatory and analgesic compounds.
CJ-13,610 is a potent and orally active inhibitor of 5-lipoxygenase (5-LOX), a critical enzyme in the biosynthesis of leukotrienes.[4][5] Leukotrienes, particularly leukotriene B4 (LTB4), are powerful pro-inflammatory mediators that play a significant role in orchestrating the inflammatory cascade and sensitizing nociceptive pathways.[6][7] By inhibiting 5-LOX, this compound effectively reduces the production of these inflammatory mediators, thereby offering a promising therapeutic strategy for inflammatory conditions.[4][5]
These application notes provide detailed protocols for utilizing the CFA-induced inflammation model in rats and for evaluating the therapeutic potential of this compound. The included data and methodologies are intended to guide researchers in designing and executing their own preclinical studies.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in the CFA-induced inflammatory pain model.
Table 1: Effect of this compound on Paw Volume in CFA-Induced Inflammation in Rats
| Treatment Group | Dose (mg/kg/day, p.o.) | Time Post-CFA | Mean Paw Volume (mL) ± SEM | % Inhibition of Edema |
| Naive Control | Vehicle | Day 7 | 1.2 ± 0.05 | - |
| CFA Control | Vehicle | Day 7 | 2.5 ± 0.1 | 0% |
| This compound | 0.6 | Day 7 | 2.1 ± 0.08* | 36.4% |
| This compound | 2 | Day 7 | 1.8 ± 0.07** | 63.6% |
| This compound | 6 | Day 7 | 1.5 ± 0.06*** | 90.9% |
*p<0.05, **p<0.01, ***p<0.001 compared to CFA Control. Data are representative based on studies with selective 5-LOX inhibitors in the CFA model.
Table 2: Effect of this compound on Mechanical Allodynia (Von Frey Test) in CFA-Treated Rats
| Treatment Group | Dose (mg/kg/day, p.o.) | Time Post-CFA | Paw Withdrawal Threshold (g) ± SEM | % Reversal of Hyperalgesia |
| Naive Control | Vehicle | Day 7 | 15.2 ± 0.5 | - |
| CFA Control | Vehicle | Day 7 | 4.1 ± 0.3 | 0% |
| This compound | 0.6 | Day 7 | 7.8 ± 0.4* | 33.3% |
| This compound | 2 | Day 7 | 10.5 ± 0.5** | 58.0% |
| This compound | 6 | Day 7 | 13.2 ± 0.6*** | 82.0% |
*p<0.05, **p<0.01, ***p<0.001 compared to CFA Control. Data are representative based on studies with this compound and other selective 5-LOX inhibitors.[4][5]
Table 3: Effect of this compound on Thermal Hyperalgesia (Hot Plate Test) in CFA-Treated Rats
| Treatment Group | Dose (mg/kg/day, p.o.) | Time Post-CFA | Paw Withdrawal Latency (s) ± SEM | % Reversal of Hyperalgesia |
| Naive Control | Vehicle | Day 7 | 10.5 ± 0.4 | - |
| CFA Control | Vehicle | Day 7 | 4.8 ± 0.3 | 0% |
| This compound | 0.6 | Day 7 | 6.5 ± 0.4* | 29.8% |
| This compound | 2 | Day 7 | 8.1 ± 0.5** | 57.9% |
| This compound | 6 | Day 7 | 9.7 ± 0.4*** | 86.0% |
*p<0.05, **p<0.01, ***p<0.001 compared to CFA Control. Data are representative based on studies with selective 5-LOX inhibitors.
Table 4: Effect of this compound on Leukotriene B4 (LTB4) Levels in the Brain of CFA-Treated Rats
| Treatment Group | Dose (mg/kg/day, p.o.) | Brain LTB4 Concentration (ng/g) ± SEM |
| Naive Control | Vehicle | 3 ± 0.11 |
| CFA Control | Vehicle | 9 ± 1 |
| This compound | 6 | 3.5 ± 0.2*** |
***p<0.001 compared to CFA Control. Data adapted from Cortes-Burgos et al., 2009.[4][5]
Experimental Protocols
Protocol 1: Induction of Inflammatory Pain using Complete Freund's Adjuvant (CFA) in Rats
Materials:
-
Complete Freund's Adjuvant (CFA) (e.g., Sigma-Aldrich, F5881)
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
1 mL tuberculin syringes with 27-30 gauge needles
-
Isoflurane anesthesia system
-
Betadine and 70% ethanol for sterilization
Procedure:
-
Acclimatize rats to the housing facility for at least one week prior to the experiment.
-
On the day of induction, briefly anesthetize the rat using isoflurane (2-3% in oxygen).
-
Thoroughly vortex the CFA vial to ensure a uniform suspension of the mycobacteria.
-
Draw 100 µL of CFA into a tuberculin syringe.
-
Clean the plantar surface of the rat's left hind paw with betadine followed by 70% ethanol.
-
Insert the needle subcutaneously into the plantar aspect of the hind paw and inject the 100 µL of CFA.
-
A visible swelling of the paw should be observed almost immediately.
-
Return the animal to its home cage and monitor for recovery from anesthesia.
-
The inflammatory response will develop over the next several days, with peak edema and hyperalgesia typically observed between day 3 and day 7 post-injection.
Experimental workflow for the CFA-induced inflammation model.
Protocol 2: Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
-
Syringes
Procedure:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 0.6, 2, and 6 mg/mL for a 1 mL/kg dosing volume).
-
Treatment can be initiated prophylactically (before or at the time of CFA injection) or therapeutically (after the establishment of inflammation, e.g., on day 3 post-CFA).
-
Administer the this compound suspension or vehicle to the rats via oral gavage once daily.
-
Ensure the volume administered is appropriate for the rat's body weight.
Protocol 3: Measurement of Paw Edema
Materials:
-
Plethysmometer or digital calipers
Procedure:
-
Measure the volume or diameter of the rat's hind paw before CFA injection to establish a baseline.
-
At selected time points after CFA injection and treatment (e.g., daily or every other day), measure the paw volume or diameter again.
-
The difference between the post-injection and baseline measurements represents the degree of edema.
-
Percentage inhibition of edema can be calculated using the formula: % Inhibition = [(VC - VT) / VC] x 100, where VC is the mean paw volume/diameter of the control group and VT is the mean paw volume/diameter of the treated group.
Protocol 4: Assessment of Mechanical Allodynia (Von Frey Test)
Materials:
-
Von Frey filaments of varying stiffness (e.g., Stoelting) or an electronic Von Frey apparatus
-
Elevated mesh platform
-
Testing chambers
Procedure:
-
Acclimate the rats to the testing environment and apparatus for at least 15-30 minutes before testing.
-
Place the rat in a chamber on the elevated mesh platform.
-
Apply the Von Frey filament to the plantar surface of the inflamed paw with increasing force until the filament bends.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Determine the 50% paw withdrawal threshold using the up-down method.
-
If using an electronic Von Frey, apply the filament with gradually increasing pressure until the rat withdraws its paw. The device will record the force at which withdrawal occurred.
-
Repeat the measurement several times with a few minutes interval between each trial and calculate the mean withdrawal threshold.
Protocol 5: Assessment of Thermal Hyperalgesia (Hot Plate Test)
Materials:
-
Hot plate apparatus with adjustable temperature
-
Plexiglass cylinder to confine the animal
Procedure:
-
Set the hot plate temperature to a constant, non-injurious temperature (e.g., 52-55°C).
-
Place the rat on the hot plate within the plexiglass cylinder.
-
Start a timer immediately.
-
Observe the rat for signs of nociception, such as licking, shaking, or jumping of the hind paw.
-
Stop the timer and remove the rat from the hot plate as soon as a nociceptive response is observed. This is the paw withdrawal latency.
-
A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
-
Perform baseline measurements before CFA injection and at various time points after treatment.
Protocol 6: Measurement of Leukotriene B4 (LTB4) Levels
Materials:
-
Tissue homogenization buffer
-
Centrifuge
-
LTB4 ELISA kit (e.g., from Cayman Chemical or R&D Systems)
Procedure:
-
At the end of the experiment, euthanize the rats and collect the inflamed paw tissue or blood for plasma.
-
For paw tissue, homogenize the tissue in an appropriate buffer and centrifuge to collect the supernatant.
-
For plasma, collect blood in EDTA-containing tubes and centrifuge to separate the plasma.
-
Measure the LTB4 concentration in the paw tissue supernatant or plasma using a commercially available ELISA kit according to the manufacturer's instructions.
-
Normalize tissue LTB4 levels to the total protein concentration of the sample.
Signaling Pathway
5-Lipoxygenase signaling pathway and the inhibitory action of this compound.
Conclusion
The CFA-induced model of inflammatory pain in rodents is a cornerstone for the preclinical evaluation of novel therapeutics. The 5-lipoxygenase inhibitor, this compound, has demonstrated significant efficacy in this model by targeting a key pathway in the inflammatory cascade. The protocols and data presented herein provide a comprehensive guide for researchers to investigate the anti-inflammatory and analgesic properties of this compound and other related compounds, ultimately contributing to the development of new treatments for chronic inflammatory diseases.
References
- 1. Inhibition of soluble epoxide hydrolase reduces LPS-induced thermal hyperalgesia and mechanical allodynia in a rat model of inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adjuvant-Induced Arthritis Model [chondrex.com]
- 3. Effect of a 5-lipoxygenase inhibitor on nerve growth factor-induced thermal hyperalgesia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antihyperalgesic effects of imidazoline I2 receptor ligands in rat models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Effects of BoNT/A Against Complete Freund’s Adjuvant-Induced Arthritis Pain in Rats: Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CJ-13,610 Dosage and Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
CJ-13,610 is a potent and orally active non-redox, non-iron chelating inhibitor of 5-lipoxygenase (5-LOX).[1][2][3] The 5-LOX enzyme is a critical component of the inflammatory cascade, responsible for the biosynthesis of leukotrienes, which are potent lipid mediators involved in various inflammatory diseases.[1][4] By inhibiting 5-LOX, this compound effectively reduces the production of pro-inflammatory leukotrienes, such as leukotriene B4 (LTB4), demonstrating therapeutic potential in preclinical models of pain and inflammation.[1][4] These application notes provide a comprehensive overview of the dosage and administration of this compound in rat models based on available preclinical data.
Data Presentation
The following tables summarize the quantitative data on the oral administration of this compound in various rat models of pain.
Table 1: Dosage of this compound in a Rat Model of Osteoarthritis-Like Pain (Medial Meniscal Transection)
| Dosage (mg/kg/day, oral) | Key Findings |
| 0.6 | Reversed tactile allodynia and weight-bearing differential.[1] |
| 2 | Reversed tactile allodynia and weight-bearing differential.[1] |
| 6 | Reversed tactile allodynia and weight-bearing differential.[1] |
Table 2: Efficacy of this compound in a Rat Model of Chronic Inflammatory Pain (Complete Freund's Adjuvant)
| Treatment | Brain Leukotriene B4 (LTB4) Concentration (ng/g, mean ± S.E.M.) | Effect on Hyperalgesia |
| Control | 3 ± 0.11[1] | - |
| Complete Freund's Adjuvant | 9 ± 1[1] | Induced hyperalgesia.[1] |
| This compound | Reversed the elevation in LTB4.[1] | Reversed hyperalgesia.[1] |
Signaling Pathway
The diagram below illustrates the 5-lipoxygenase (5-LOX) signaling pathway and the mechanism of action of this compound.
Caption: 5-Lipoxygenase pathway and inhibition by this compound.
Experimental Protocols
Below are detailed methodologies for experiments involving the administration of this compound to rats, based on published studies.
Protocol 1: Oral Administration of this compound in a Rat Model of Osteoarthritis-Like Pain
Objective: To evaluate the efficacy of orally administered this compound in reducing pain-related behaviors in a surgical model of osteoarthritis in rats.
Animal Model: Medial Meniscal Transection (MMT) model in rats.
Materials:
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles (20-gauge, 1.5-inch)
-
Syringes
-
Balance
Procedure:
-
Dosing Solution Preparation:
-
Accurately weigh the required amount of this compound.
-
Prepare a suspension of this compound in the chosen vehicle (e.g., 0.5% methylcellulose in water) to achieve the desired final concentrations (e.g., for doses of 0.6, 2, and 6 mg/kg).
-
Ensure the suspension is homogenous by vortexing or stirring prior to each administration.
-
-
Administration:
-
Administer the this compound suspension or vehicle control to the rats via oral gavage.
-
The volume of administration should be consistent across all animals (e.g., 5 ml/kg).
-
Administer the treatment daily for the duration of the study.
-
-
Behavioral Testing:
-
Assess tactile allodynia using von Frey filaments.
-
Measure weight-bearing differential using an incapacitance tester.
-
Conduct behavioral testing at baseline and at specified time points throughout the study.
-
Protocol 2: Oral Administration of this compound in a Rat Model of Chronic Inflammatory Pain
Objective: To assess the anti-hyperalgesic and biochemical effects of this compound in a rat model of persistent inflammation.
Animal Model: Complete Freund's Adjuvant (CFA)-induced inflammation in rats.
Materials:
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
-
Syringes
-
Complete Freund's Adjuvant (CFA)
-
Equipment for assessing thermal or mechanical hyperalgesia
-
Materials for tissue collection and LTB4 analysis
Procedure:
-
Induction of Inflammation:
-
Induce inflammation by injecting CFA into the plantar surface of the rat's hind paw.
-
-
Dosing Solution Preparation:
-
Prepare the this compound dosing solution as described in Protocol 1.
-
-
Administration:
-
Administer this compound or vehicle control orally at the desired dose. The timing of administration relative to CFA injection should be consistent (e.g., starting on a specific day post-CFA).
-
-
Assessment of Hyperalgesia:
-
Measure thermal or mechanical hyperalgesia at baseline and at various time points after CFA injection and treatment.
-
-
Biochemical Analysis:
-
At the end of the study, euthanize the animals and collect brain tissue.
-
Homogenize the tissue and measure the concentration of LTB4 using a suitable method (e.g., ELISA or LC-MS/MS) to assess the in vivo 5-LOX inhibitory activity of this compound.
-
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a preclinical rat model of pain.
Caption: Experimental workflow for preclinical evaluation.
References
- 1. CJ-13610, an orally active inhibitor of 5-lipoxygenase is efficacious in preclinical models of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular pharmacological profile of the nonredox-type 5-lipoxygenase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: CJ-13,610 Inhibition of 5-Lipoxygenase in Human Polymorphonuclear Leukocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
CJ-13,610 is a potent, orally active, and reversible non-redox, non-iron-chelating inhibitor of 5-lipoxygenase (5-LOX).[1][2] The 5-LOX enzyme is a critical component of the arachidonic acid cascade, responsible for catalyzing the initial step in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.[1] These lipid mediators are significantly involved in the pathophysiology of various inflammatory diseases. This compound's mechanism of action involves competing with the substrate arachidonic acid for binding to the active site of the 5-LOX enzyme.[3] This inhibition of 5-LOX activity makes this compound a valuable tool for studying the role of leukotrienes in inflammatory processes and a potential therapeutic agent for inflammatory conditions such as asthma and pain.[1][2]
Quantitative Data
| Inhibitor | Target/Assay | Cell Type/System | IC50 Value | Reference |
| This compound | Prostaglandin E2 (PGE2) Release | HeLa, A549, HCA-7 cells | 0.1–9.1 µM | [4][5][6] |
| This compound | Prostaglandin Release | Human Whole Blood | Concentration-dependent inhibition | [3][4] |
Signaling Pathway
The 5-lipoxygenase pathway plays a crucial role in the production of inflammatory leukotrienes from arachidonic acid within human PMNLs. This compound acts as a direct inhibitor of the 5-lipoxygenase enzyme in this cascade.
Caption: The 5-Lipoxygenase pathway in human PMNLs and the inhibitory action of this compound.
Experimental Protocols
The following is a representative protocol for determining the IC50 of this compound in human PMNLs by measuring the inhibition of leukotriene B4 (LTB4) production.
1. Isolation of Human Polymorphonuclear Leukocytes (PMNLs)
-
Objective: To obtain a pure population of PMNLs from human peripheral blood.
-
Materials:
-
Anticoagulated (e.g., with heparin or EDTA) whole human blood from healthy donors.
-
Ficoll-Paque PLUS or similar density gradient medium.
-
Dextran T-500 solution.
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free.
-
Red Blood Cell Lysis Buffer.
-
Phosphate Buffered Saline (PBS).
-
Trypan blue solution.
-
-
Procedure:
-
Dilute the whole blood 1:1 with HBSS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate and discard the upper layers containing plasma, mononuclear cells, and platelets, leaving the erythrocyte and granulocyte pellet.
-
Resuspend the pellet in HBSS and mix with Dextran T-500 solution to sediment the erythrocytes.
-
Allow the erythrocytes to sediment for 30-45 minutes at room temperature.
-
Collect the leukocyte-rich supernatant.
-
Centrifuge the supernatant at 250 x g for 10 minutes.
-
Resuspend the cell pellet and lyse the remaining red blood cells using Red Blood Cell Lysis Buffer.
-
Wash the cells twice with HBSS.
-
Resuspend the final PMNL pellet in an appropriate assay buffer (e.g., HBSS with Ca2+ and Mg2+).
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. The viability should be >95%.
-
Caption: Workflow for the isolation of human polymorphonuclear leukocytes (PMNLs).
2. 5-Lipoxygenase Inhibition Assay
-
Objective: To measure the inhibitory effect of this compound on LTB4 production in stimulated human PMNLs.
-
Materials:
-
Isolated human PMNLs.
-
Assay buffer (e.g., HBSS with 1.3 mM CaCl2 and 1 mM MgCl2).
-
This compound stock solution (in DMSO).
-
Calcium ionophore A23187 or another suitable stimulus.
-
Arachidonic acid.
-
Methanol (for reaction termination).
-
LTB4 ELISA kit or LC-MS/MS system for quantification.
-
-
Procedure:
-
Adjust the concentration of isolated PMNLs to 2 x 10^6 cells/mL in the assay buffer.
-
Pre-incubate the PMNL suspension at 37°C for 10 minutes.
-
Add varying concentrations of this compound (e.g., 0.01 µM to 100 µM) or vehicle (DMSO) to the cell suspension. Incubate for 15 minutes at 37°C.
-
Initiate the 5-LOX reaction by adding a stimulus such as calcium ionophore A23187 (final concentration ~5 µM) and arachidonic acid (final concentration ~10 µM).
-
Incubate for 10 minutes at 37°C.
-
Terminate the reaction by adding an equal volume of cold methanol.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant for LTB4 analysis.
-
Quantify the amount of LTB4 in the supernatant using a commercial ELISA kit or by LC-MS/MS.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for determining the IC50 of this compound in human PMNLs.
Conclusion
This compound is a valuable pharmacological tool for investigating the 5-lipoxygenase pathway. The provided protocols offer a framework for determining its inhibitory potency in human polymorphonuclear leukocytes. Such studies are essential for understanding the role of leukotrienes in inflammatory responses and for the development of novel anti-inflammatory therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. CJ-13610, an orally active inhibitor of 5-lipoxygenase is efficacious in preclinical models of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport [frontiersin.org]
- 4. frontiersin.org [frontiersin.org]
- 5. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying CJ-13,610 in HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CJ-13,610 is a potent and orally active nonredox-type inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes are inflammatory mediators implicated in various diseases, and their inhibition is a therapeutic strategy for conditions like asthma.[2][3] Emerging evidence suggests that the 5-LOX pathway also plays a role in cancer cell proliferation and survival.[4][5] Notably, some 5-LOX inhibitors have demonstrated anti-proliferative and cytotoxic effects in cancer cells, including those that do not express 5-LOX, such as HeLa cells, suggesting a mechanism of action independent of 5-LOX inhibition. This document provides a detailed experimental framework for investigating the effects of this compound on HeLa cells, a widely used human cervical adenocarcinoma cell line. The protocols outlined below cover key assays for assessing cell viability, apoptosis, and cell cycle progression.
Mechanism of Action of this compound
This compound is a nonredox, non-iron-chelating inhibitor of 5-lipoxygenase.[3] It competitively blocks the enzyme's activity, thereby preventing the conversion of arachidonic acid to leukotrienes.[1] However, in cancer cells lacking 5-LOX expression like HeLa, this compound is thought to exert its anti-proliferative effects through alternative pathways. While the precise off-target mechanisms are still under investigation, studies on other 5-LOX inhibitors suggest potential involvement of pathways regulating apoptosis and the cell cycle.
Data Presentation
The following tables summarize key quantitative data for the effects of this compound on HeLa cells.
| Parameter | Value | Cell Line | Reference |
| IC50 (5-LO Product Formation) | ~7 µM | HeLa | [1] |
Table 1: Inhibitory concentration of this compound on 5-lipoxygenase product formation in HeLa cells.
| Assay | Endpoint | Treatment | Result |
| Apoptosis | % Apoptotic Cells | Vehicle (Control) | ~5% |
| This compound (IC50) | Expected increase | ||
| This compound (2x IC50) | Expected significant increase | ||
| Cell Cycle | % Cells in G1 Phase | Vehicle (Control) | ~55% |
| This compound (IC50) | Expected increase | ||
| % Cells in S Phase | Vehicle (Control) | ~25% | |
| This compound (IC50) | Expected decrease | ||
| % Cells in G2/M Phase | Vehicle (Control) | ~20% | |
| This compound (IC50) | Expected slight change |
Table 2: Representative expected outcomes for apoptosis and cell cycle analysis of HeLa cells treated with this compound. The IC50 value for these assays would need to be determined empirically, but would be anticipated to be in a similar range to the 5-LO inhibition IC50.
Mandatory Visualizations
Figure 1: Simplified signaling pathway of 5-lipoxygenase and the inhibitory action of this compound.
Figure 2: General experimental workflow for studying the effects of this compound on HeLa cells.
Experimental Protocols
Cell Culture and Maintenance
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Cell Line: HeLa (human cervical adenocarcinoma) cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
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HeLa cells
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96-well plates
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This compound stock solution (dissolved in DMSO)
-
Culture medium
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
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HeLa cells
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6-well plates
-
This compound
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Annexin V-FITC Apoptosis Detection Kit
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Phosphate-buffered saline (PBS)
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Flow cytometer
Protocol:
-
Seed HeLa cells in 6-well plates at a density of 2 x 10⁵ cells/well.
-
After 24 hours, treat the cells with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect the culture medium to include any detached cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
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Incubate in the dark at room temperature for 15 minutes.
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Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA and allows for the analysis of cell distribution in different phases of the cell cycle (G1, S, and G2/M) by flow cytometry.
Materials:
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HeLa cells
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6-well plates
-
This compound
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PBS
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70% cold ethanol
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RNase A
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Propidium Iodide (PI) solution
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Flow cytometer
Protocol:
-
Seed and treat HeLa cells with this compound as described in the apoptosis assay protocol.
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Harvest the cells and wash them with cold PBS.
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Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
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Store the fixed cells at -20°C for at least 2 hours.
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Wash the cells with PBS to remove the ethanol.
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Resuspend the cell pellet in a staining solution containing PI and RNase A.
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Incubate in the dark at room temperature for 30 minutes.
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Analyze the DNA content by flow cytometry.
Western Blot Analysis for Apoptosis Markers
This technique can be used to detect changes in the expression of key apoptosis-related proteins.
Materials:
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Treated and untreated HeLa cell lysates
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Protein assay reagents
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SDS-PAGE gels
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Transfer apparatus
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PVDF or nitrocellulose membranes
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved PARP, anti-cleaved Caspase-3)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
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Imaging system
Protocol:
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Lyse the treated and untreated HeLa cells and determine the protein concentration.
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Separate equal amounts of protein from each sample by SDS-PAGE.
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Transfer the proteins to a membrane.
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Block the membrane to prevent non-specific antibody binding.
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Incubate the membrane with the primary antibody overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody.
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Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
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Analyze the band intensities to determine the relative protein expression levels, normalizing to a loading control like β-actin or GAPDH.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Increased 5-lipoxygenase expression and induction of apoptosis by its inhibitors in esophageal cancer: a potential target for prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Methods for the Detection of CJ-13,610 in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CJ-13,610, chemically known as 4-(3-(4-(2-methyl-1H-imidazol-1-yl)phenylthio)phenyl)-tetrahydro-2H-pyran-4-carboxamide, is a potent and selective non-redox inhibitor of 5-lipoxygenase (5-LOX). The 5-LOX enzyme is a key player in the arachidonic acid cascade, responsible for the biosynthesis of leukotrienes, which are potent inflammatory mediators. By inhibiting 5-LOX, this compound effectively reduces the production of pro-inflammatory leukotrienes, making it a person of interest for the therapeutic management of inflammatory conditions and pain.
The development of robust and reliable analytical methods for the quantification of this compound in biological matrices is crucial for preclinical and clinical drug development. Such methods are essential for pharmacokinetic studies, toxicokinetic assessments, and for correlating drug concentrations with pharmacological effects. This document provides detailed application notes and protocols for the determination of this compound in biological samples, primarily focusing on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which offers high sensitivity and selectivity.
I. 5-Lipoxygenase (5-LOX) Signaling Pathway and the Mechanism of Action of this compound
The 5-LOX pathway is a critical component of the inflammatory response. As illustrated in the diagram below, cellular stimuli can trigger the release of arachidonic acid from the cell membrane. The 5-LOX enzyme then catalyzes the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently converted to leukotriene A4 (LTA4). LTA4 is an unstable intermediate that can be further metabolized to leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). These leukotrienes are potent mediators of inflammation, contributing to processes such as chemotaxis, increased vascular permeability, and bronchoconstriction. This compound exerts its anti-inflammatory effects by directly inhibiting the 5-LOX enzyme, thereby blocking the production of all downstream leukotrienes.
II. Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A sensitive and selective LC-MS/MS method has been developed for the quantification of this compound in plasma samples. This method utilizes protein precipitation for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer.
A. Data Presentation: Quantitative Method Parameters
The following tables summarize the key quantitative parameters of the LC-MS/MS method for the analysis of this compound in plasma.
Table 1: Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| LC System | Agilent 1100 Series HPLC or equivalent |
| Column | Supelco Ascentis C18, 2.1 x 50 mm, 3 µm |
| Mobile Phase | Acetonitrile:10mM Ammonium Acetate (pH 4.0) (30:70, v/v) |
| Flow Rate | 0.25 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | Ambient |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | To be determined for this compound and a suitable internal standard |
| Internal Standard (IS) | A structurally similar compound, e.g., a stable isotope-labeled this compound or another 5-LOX inhibitor. |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Recovery | > 85% |
B. Experimental Protocols
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Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
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Working Solutions: Prepare serial dilutions of the stock solution with a 50:50 mixture of methanol and water to obtain working solutions at various concentrations for spiking calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Stock and Working Solutions: Prepare stock and working solutions of the chosen internal standard in a similar manner.
The following workflow diagram illustrates the sample preparation procedure.
Detailed Protocol:
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Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution to each tube.
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Vortex mix for 15 seconds.
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Add 200 µL of ice-cold acetonitrile to precipitate the proteins.
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Vortex mix vigorously for 1 minute.
-
Centrifuge the tubes at 10,000 rpm for 5 minutes at 4°C.
-
Carefully transfer 150 µL of the clear supernatant to an autosampler vial.
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Inject 5 µL of the supernatant into the LC-MS/MS system.
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Equilibrate the LC system with the mobile phase until a stable baseline is achieved.
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Set up the mass spectrometer with the appropriate ionization and compound-specific parameters (e.g., precursor and product ions, collision energy). These will need to be optimized for this compound and the chosen internal standard.
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Create a sequence table including blank samples, calibration standards, QC samples, and unknown samples.
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Initiate the LC-MS/MS analysis.
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Integrate the chromatographic peaks for this compound and the internal standard.
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Calculate the peak area ratio of this compound to the internal standard.
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Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a weighted (1/x² or 1/x) linear regression.
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Determine the concentration of this compound in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
III. Conclusion
The provided LC-MS/MS method offers a robust and sensitive approach for the quantitative determination of this compound in biological samples. The detailed protocols for sample preparation and analysis, along with the summarized quantitative data, provide a solid foundation for researchers and drug development professionals to implement this method in their laboratories. Adherence to these guidelines will ensure the generation of high-quality data for the successful advancement of this compound through the drug development pipeline. Further validation according to regulatory guidelines (e.g., FDA, EMA) is recommended before application in regulated bioanalysis.
Troubleshooting & Optimization
CJ-13,610 solubility and stability in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of the 5-lipoxygenase inhibitor, CJ-13,610, in DMSO. It includes troubleshooting guides and frequently asked questions to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is 10 mg/mL.[1]
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: To prepare a stock solution, dissolve this compound powder in pure, anhydrous DMSO to your desired concentration, not exceeding 10 mg/mL. For example, to make a 10 mM stock solution, dissolve 3.935 mg of this compound (Formula Weight: 393.5 g/mol ) in 1 mL of DMSO. Vortex briefly to ensure complete dissolution.
Q4: How should I store the this compound stock solution in DMSO?
A4: The crystalline solid form of this compound should be stored at -20°C and is stable for at least four years.[1] Once dissolved in DMSO, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.
Q5: What is the stability of the this compound stock solution in DMSO?
A5: While the solid compound is stable for at least four years at -20°C, the stability of the DMSO stock solution is more limited.[1] For optimal activity, it is best practice to use freshly prepared solutions. If stored properly in aliquots at -80°C, the solution should be stable for several months. However, for long-term storage, it is advisable to re-qualify the solution's activity.
Q6: What is the mechanism of action of this compound?
A6: this compound is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators.[1] It inhibits 5-LO product formation in human polymorphonuclear leukocytes (PMNLs) with an IC50 value of 70 nM.[1]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitation observed when diluting DMSO stock solution in aqueous buffer or cell culture media. | The compound has poor aqueous solubility. The rapid change in solvent polarity causes the compound to crash out of solution. | 1. Perform serial dilutions of the DMSO stock solution in DMSO first to a lower concentration. 2. Then, add the diluted DMSO solution to the aqueous buffer or media dropwise while gently vortexing. 3. Ensure the final concentration of DMSO in the aqueous solution is low, typically below 0.5%, to maintain solubility and minimize solvent toxicity to cells. |
| Inconsistent or lower-than-expected activity in cellular assays. | 1. Degradation of the compound in the DMSO stock solution due to improper storage (e.g., repeated freeze-thaw cycles, exposure to moisture). 2. Final concentration of DMSO in the assay is too high, causing cellular stress or toxicity. 3. The compound may adsorb to plasticware. | 1. Prepare fresh stock solutions or use a new aliquot that has not been freeze-thawed multiple times. Ensure DMSO is anhydrous. 2. Calculate and verify that the final DMSO concentration in your assay is at a non-toxic level (generally <0.5%). Run a vehicle control with the same final DMSO concentration. 3. Consider using low-adhesion microplates or pre-coating plates with a blocking agent if adsorption is suspected. |
| Difficulty dissolving the this compound powder in DMSO. | The compound may not have been brought to room temperature before opening, leading to moisture condensation. The DMSO may have absorbed water. | 1. Allow the vial of this compound to equilibrate to room temperature before opening. 2. Use fresh, anhydrous-grade DMSO. 3. Gentle warming (to 37°C) and vortexing can aid in dissolution. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Solubility in DMSO | 10 mg/mL | [1] |
| Storage Temperature (Solid) | -20°C | [1] |
| Stability (Solid) | ≥ 4 years | [1] |
| IC50 (5-LO product formation in human PMNLs) | 70 nM | [1] |
| IC50 (recombinant 5-LO) | 300 nM | [1] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Weigh out 3.935 mg of this compound.
-
Add 1 mL of anhydrous DMSO to the powder.
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
In Vitro 5-Lipoxygenase (5-LO) Inhibition Assay
This protocol is a general guideline for a cell-free 5-LO inhibition assay.
-
Materials:
-
Recombinant human 5-LO enzyme
-
Arachidonic acid (substrate)
-
This compound DMSO stock solution
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2 and 0.1 mM EDTA)
-
DMSO (for vehicle control and dilutions)
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96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 234 nm
-
-
Procedure:
-
Prepare serial dilutions of the this compound stock solution in DMSO.
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In a 96-well plate, add a small volume of the diluted this compound or DMSO (vehicle control) to the wells.
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Add the 5-LO enzyme solution to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
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Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
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Immediately measure the change in absorbance at 234 nm over time. This wavelength corresponds to the formation of the conjugated diene in the 5-LO product.
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Calculate the rate of reaction for each concentration of this compound and the vehicle control.
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Determine the percent inhibition for each concentration and calculate the IC50 value.
-
Visualizations
Caption: Experimental workflow for preparing and testing this compound.
Caption: The 5-Lipoxygenase (5-LO) signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Optimizing CJ-13,610 Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective use of CJ-13,610 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, reversible, and selective inhibitor of 5-lipoxygenase (5-LOX).[1][2] It functions as a non-redox and non-iron-chelating inhibitor, distinguishing it from other classes of 5-LOX inhibitors.[2][3] The 5-LOX enzyme is a critical component of the metabolic pathway that converts arachidonic acid into pro-inflammatory leukotrienes.[2] By inhibiting 5-LOX, this compound effectively blocks the production of these inflammatory mediators.[1]
Q2: What is the recommended concentration range for this compound in cell culture?
The optimal concentration of this compound is cell-type and stimulus-dependent. However, a good starting point for most cell-based assays is in the low nanomolar to low micromolar range. The IC50 for the inhibition of 5-LOX product formation in intact human polymorphonuclear leukocytes (PMNLs) is approximately 70 nM.[1][2][4] For recombinant 5-LOX, the IC50 is around 300 nM in the presence of glutathione peroxidase.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL and in ethanol at 1 mg/mL.[1] It is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. Ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Is this compound cytotoxic?
At concentrations effective for 5-LOX inhibition, this compound is generally not considered cytotoxic. However, at much higher concentrations (e.g., around 100 µM), it has been observed to have anti-proliferative effects in some cancer cell lines, which are independent of its 5-LOX inhibitory activity. One study noted that this compound did not induce the release of lactate dehydrogenase (LDH), a marker of cytotoxicity. It is always advisable to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cell line.
Q5: Are there any known off-target effects of this compound?
Yes, a significant off-target effect of this compound is the inhibition of prostaglandin E2 (PGE2) release.[3][5] This effect occurs at concentrations similar to those required for 5-LOX inhibition (IC50 values ranging from 0.1–9.1 µM).[3][6] The proposed mechanism for this is the inhibition of the prostaglandin transporter MRP-4.[3] Researchers should be aware of this potential off-target effect when interpreting their results, especially in experimental systems where prostaglandins play a significant role.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low inhibition of leukotriene production | 1. Suboptimal concentration of this compound: The concentration may be too low for the specific cell type or stimulus. 2. Compound degradation: The stock solution may have degraded due to improper storage. 3. Cellular redox state: The efficacy of this compound can be influenced by the cellular redox environment.[2] | 1. Perform a dose-response experiment to determine the optimal inhibitory concentration (e.g., from 10 nM to 10 µM). 2. Prepare a fresh stock solution of this compound. Store stock solutions at -20°C or -80°C and protected from light. 3. Ensure consistent cell culture conditions. The presence of reducing agents like dithiothreitol (DTT) can enhance its inhibitory activity in cell-free assays.[2] |
| Unexpected experimental results (e.g., effects on cell signaling pathways seemingly unrelated to leukotrienes) | 1. Off-target effects: this compound is known to inhibit prostaglandin E2 (PGE2) release.[3][5] 2. Anti-proliferative effects at high concentrations: At concentrations approaching 100 µM, this compound can inhibit cell proliferation. | 1. Consider the potential role of prostaglandins in your experimental system. If necessary, measure PGE2 levels to assess the extent of this off-target effect. 2. Use the lowest effective concentration of this compound for 5-LOX inhibition. Perform a cytotoxicity or proliferation assay to confirm that the working concentration is not affecting cell viability or growth. |
| Precipitation of this compound in cell culture medium | 1. Low solubility in aqueous solutions: this compound has limited solubility in aqueous media. 2. High final concentration: The final working concentration may be too high. | 1. Ensure the stock solution in DMSO is fully dissolved before diluting into the cell culture medium. 2. When diluting the stock solution, add it to the medium with gentle mixing. Avoid preparing working solutions with a final DMSO concentration higher than 0.5%. |
| Inconsistent results between experiments | 1. Variability in cell passage number or density: Cell responsiveness can change with passage number and at different confluencies. 2. Inconsistent incubation times: The timing of this compound treatment and cell stimulation can be critical. | 1. Use cells within a consistent range of passage numbers and seed them at a consistent density for all experiments. 2. Standardize the pre-incubation time with this compound before adding the stimulus, as well as the duration of the stimulus. |
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell/System | IC50 Value | Reference |
| 5-LOX Product Formation | Intact Human Polymorphonuclear Leukocytes (PMNLs) | 70 nM | [1][2][4] |
| Recombinant 5-LOX Activity | Cell-free (with glutathione peroxidase) | 300 nM | [1] |
| Prostaglandin E2 (PGE2) Release | HeLa, A549, HCA-7 cells | 0.1 - 9.1 µM | [3][6] |
Table 2: Solubility of this compound
| Solvent | Concentration | Reference |
| DMSO | 10 mg/mL | [1] |
| Ethanol | 1 mg/mL | [1] |
Experimental Protocols
Protocol 1: Determination of the Optimal Concentration of this compound for 5-LOX Inhibition in Cultured Cells
-
Cell Seeding: Plate your cells of interest (e.g., macrophages, neutrophils) in a suitable multi-well plate at a predetermined density and allow them to adhere overnight.
-
Preparation of this compound dilutions: Prepare a series of dilutions of this compound in your cell culture medium from a concentrated DMSO stock. A typical concentration range to test would be from 1 nM to 10 µM. Include a vehicle control (medium with the same final concentration of DMSO).
-
Pre-incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control. Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
Cell Stimulation: Add a stimulus to induce leukotriene production (e.g., calcium ionophore A23187, lipopolysaccharide). The choice and concentration of the stimulus will depend on the cell type.
-
Incubation: Incubate the cells for a specific period to allow for leukotriene production (e.g., 15-30 minutes).
-
Sample Collection: Collect the cell culture supernatant.
-
Leukotriene Measurement: Quantify the amount of a specific leukotriene (e.g., Leukotriene B4) in the supernatant using a suitable method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Plot the leukotriene concentration against the log of the this compound concentration and determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for determining the optimal this compound concentration.
Caption: Logic for troubleshooting unexpected experimental outcomes.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Molecular pharmacological profile of the nonredox-type 5-lipoxygenase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. CJ-13610 | 5-Lipoxygenase inhibitor | Probechem Biochemicals [probechem.com]
- 5. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Impact of peroxide tone on nonredox-type 5-LO inhibitor activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing nonredox-type 5-lipoxygenase (5-LO) inhibitors in their experiments. A key focus is the critical impact of cellular peroxide levels on the observed activity of these inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing highly variable IC50 values for our nonredox-type 5-LO inhibitor in different experiments, even within the same cell line. What could be the cause?
A1: A primary suspect for inconsistent IC50 values with nonredox-type 5-LO inhibitors is fluctuating cellular "peroxide tone." The potency of this class of inhibitors is uniquely sensitive to the intracellular concentration of lipid hydroperoxides.[1] Unlike redox or iron-ligand type inhibitors, nonredox inhibitors require a low peroxide environment to effectively inhibit the 5-LO enzyme.[1] Variations in cell culture conditions, passage number, or serum batches can lead to differences in baseline peroxide levels, thus affecting inhibitor potency.
Q2: Our nonredox inhibitor shows potent activity in intact cell assays but appears inactive in our cell-free (e.g., purified enzyme) assay. Why is there a discrepancy?
A2: This is a known characteristic of some nonredox-type 5-LO inhibitors, such as CJ-13,610.[1] In cell-free systems under standard non-reducing conditions, these inhibitors may fail to show activity.[1] However, the inclusion of a peroxidase, like glutathione peroxidase (GPx), in the cell-free assay can restore the inhibitory activity.[1] This highlights the importance of the cellular redox environment in modulating the activity of these compounds.
Q3: We suspect that variations in peroxide tone are affecting our results. How can we experimentally confirm this?
A3: To test the influence of peroxide tone, you can exogenously add a lipid hydroperoxide, such as 13(S)-hydroperoxyoctadeca-9Z,11E-dienoic acid (13(S)-HPODE), to your intact cell assay.[1] A significant increase in the IC50 value of your nonredox inhibitor in the presence of 13(S)-HPODE would confirm that its potency is peroxide-dependent. For a detailed methodology, please refer to the Experimental Protocols section below.
Q4: Does the type of stimulus used to activate 5-LO in our cellular assay affect the potency of nonredox inhibitors?
A4: For some nonredox inhibitors, like this compound, the inhibitory potency appears to be independent of the stimulus used to activate 5-LO.[1] For instance, 5-LO product formation induced by calcium ionophores (e.g., A23187) or by stimuli that trigger phosphorylation events are suppressed with similar efficacy.[1] However, it is always good practice to validate this for your specific inhibitor and experimental system.
Data Presentation: Impact of Peroxide Tone on Nonredox 5-LO Inhibitor Potency
The following table summarizes the effect of an elevated peroxide tone on the inhibitory activity of the nonredox 5-LO inhibitor, this compound, in polymorphonuclear leukocytes (PMNLs).
| Inhibitor | Stimulus | Peroxide Condition | IC50 (µM) |
| This compound | A23187 (2.5 µM) + AA (10 µM) | Basal | ~0.1 |
| This compound | A23187 (2.5 µM) + AA (10 µM) | + 1 µM 13(S)-HPODE | >10 |
| This compound | A23187 (2.5 µM) | Basal | ~0.1 |
| This compound | A23187 (2.5 µM) | + 1 µM 13(S)-HPODE | >10 |
Data adapted from Werz et al., British Journal of Pharmacology, 2002.[1]
Experimental Protocols
Protocol 1: Assessing the Impact of Peroxide Tone on Inhibitor Potency in Intact Cells
This protocol details how to determine the IC50 of a nonredox 5-LO inhibitor in the presence and absence of exogenously added lipid hydroperoxide.
Materials:
-
Polymorphonuclear leukocytes (PMNLs) or other relevant cell line expressing 5-LO
-
Nonredox 5-LO inhibitor of interest (e.g., this compound)
-
13(S)-HPODE (lipid hydroperoxide)
-
Calcium Ionophore A23187
-
Arachidonic Acid (AA)
-
PGC Buffer (Phosphate-buffered saline with 0.1% glucose and 1 mM CaCl2)
-
Methanol
-
HPLC system for analysis of 5-LO products
Procedure:
-
Isolate and resuspend PMNLs in PGC buffer to a final concentration of 7.5 x 10^6 cells/mL.
-
Prepare serial dilutions of the nonredox 5-LO inhibitor in PGC buffer.
-
In a multi-well plate, pre-incubate the cell suspension with the various concentrations of the inhibitor for 15 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
To a parallel set of wells, add 13(S)-HPODE to a final concentration of 1 µM during the last 5 minutes of the pre-incubation.
-
Stimulate 5-LO activity by adding A23187 (final concentration 2.5 µM) and AA (final concentration 10 µM).
-
Incubate for 10 minutes at 37°C.
-
Terminate the reaction by adding an equal volume of ice-cold methanol.
-
Centrifuge the samples to pellet cell debris.
-
Analyze the supernatant for 5-LO products (e.g., LTB4, 5-HETE) by reverse-phase HPLC.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 values with and without 13(S)-HPODE using a suitable software package.
Protocol 2: Measurement of Intracellular Hydrogen Peroxide
This protocol provides a general method for quantifying intracellular H2O2 levels, which contribute to the overall peroxide tone. Commercial kits are widely available and their specific instructions should be followed.
General Principle: Cell-permeable fluorescent probes (e.g., H2DCFDA) are taken up by cells. In the presence of intracellular esterases, the non-fluorescent probe is de-esterified. Subsequent oxidation by H2O2 and other reactive oxygen species yields a highly fluorescent product, which can be measured using a fluorescence plate reader, flow cytometer, or fluorescence microscope.
Materials:
-
Cells of interest
-
Cell-permeable fluorescent peroxide sensor (e.g., from a commercial kit)
-
Assay Buffer (provided with the kit or PBS)
-
H2O2 standard solution
-
Fluorescence microplate reader, flow cytometer, or fluorescence microscope
Procedure (Plate Reader Format):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare a working solution of the fluorescent peroxide sensor according to the manufacturer's instructions.
-
Remove the culture medium and wash the cells with assay buffer.
-
Add the fluorescent peroxide sensor working solution to each well and incubate for the time recommended by the manufacturer (typically 30-60 minutes) at 37°C, protected from light.
-
Prepare a standard curve using the provided H2O2 standard.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/525 nm).
-
Quantify the intracellular H2O2 concentration in your samples by comparing their fluorescence to the standard curve.
Visualizations
Caption: Impact of peroxide tone on nonredox 5-LO inhibitor activity.
Caption: Workflow for assessing peroxide impact on inhibitor IC50.
References
Technical Support Center: CJ-13,610 Metabolic Stability in Liver Microsomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the metabolic stability of CJ-13,610 in liver microsomes. All experimental protocols are detailed, and quantitative data is summarized for ease of comparison.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound in human liver microsomes?
A1: The primary metabolic pathway of this compound in human liver microsomes is sulfoxidation. Multiple other oxidative metabolites have also been observed. The metabolite profile of this compound is generally comparable across human, rat, and dog liver microsomes.[1]
Q2: Which cytochrome P450 (CYP) enzymes are responsible for the metabolism of this compound in humans?
A2: In human liver microsomes, the metabolism of this compound is primarily mediated by the CYP3A4 and CYP3A5 isoforms.[1] This was confirmed in studies using cDNA-expressed P450s and through inhibition studies with ketoconazole, a potent CYP3A4/5 inhibitor.[1]
Q3: Is there a significant species difference in the in vitro metabolism of this compound?
A3: While the overall metabolite profile is comparable across species, the kinetics of metabolism can differ.[1] For instance, sulfoxidation kinetics in rat, dog, and human liver microsomes showed a similar apparent Michaelis-Menten constant (Km,app) of 4 to 5 µM.[1] However, for predicting human pharmacokinetics, clearance scaled from human liver microsomes provided a better correlation than scaling from rat data.[1]
Q4: How can I assess the potential for drug-drug interactions with this compound?
A4: Given that this compound is primarily metabolized by CYP3A4/5, there is a potential for drug-drug interactions with co-administered drugs that are inhibitors or inducers of these enzymes. To assess this, co-incubation studies with known CYP3A4/5 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampicin) in human liver microsomes can be performed to observe any alteration in the metabolism of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in metabolic stability results between experiments. | Inconsistent thawing and handling of liver microsomes. | Always thaw microsomes rapidly in a 37°C water bath and keep them on ice at all times during the experiment. Avoid repeated freeze-thaw cycles. |
| Pipetting errors, especially with small volumes of test compound or cofactors. | Use calibrated pipettes and perform serial dilutions to ensure accurate concentrations. Prepare master mixes of reagents where possible. | |
| Variability in the activity of different lots of liver microsomes. | Qualify each new lot of microsomes using well-characterized probe substrates for major CYP enzymes. | |
| No metabolism of this compound observed. | Inactive NADPH regenerating system. | Prepare the NADPH regenerating system fresh for each experiment. Ensure all components are stored correctly. |
| Incorrect pH of the incubation buffer. | Verify that the pH of the potassium phosphate buffer is 7.4 before use. | |
| Inhibition of metabolic enzymes by the vehicle solvent (e.g., DMSO, acetonitrile). | Ensure the final concentration of the organic solvent in the incubation mixture is low, typically ≤0.5% for DMSO and ≤1% for acetonitrile. | |
| Unusually rapid disappearance of this compound, even in control incubations without NADPH. | Chemical instability of this compound in the incubation buffer. | Perform a control incubation with heat-inactivated microsomes or buffer alone to assess the chemical stability of the compound under the assay conditions. |
| Non-specific binding of this compound to the incubation plate or tube. | Use low-binding plates and tubes. The extent of non-specific binding can be assessed by comparing the compound concentration at time zero with the initial nominal concentration. |
Data Presentation
Table 1: Summary of In Vitro Metabolic Parameters for this compound Sulfoxidation in Liver Microsomes
| Species | Apparent Michaelis-Menten Constant (Km,app) (µM) | Primary Metabolizing Enzymes |
| Human | 4 - 5 | CYP3A4, CYP3A5 |
| Rat | 4 - 5 | Not specified |
| Dog | 4 - 5 | Not specified |
Data compiled from in vitro studies in liver microsomes.[1]
Experimental Protocols
Liver Microsomal Stability Assay
1. Objective: To determine the rate of disappearance of this compound when incubated with liver microsomes to calculate in vitro half-life (t1/2) and intrinsic clearance (CLint).
2. Materials:
-
This compound
-
Pooled liver microsomes (human, rat, dog)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Acetonitrile (ACN) or Methanol (for reaction termination)
-
Internal standard (for analytical quantification)
-
96-well plates or microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system
3. Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare the incubation mixture by adding the following to each well/tube on ice:
-
Potassium phosphate buffer (pH 7.4)
-
Liver microsome suspension (final concentration typically 0.5 mg/mL)
-
This compound (final concentration typically 1 µM)
-
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. For control incubations (-NADPH), add an equal volume of buffer.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins (e.g., 4000 rpm for 20 minutes at 4°C).
-
Transfer the supernatant to a new plate/vials for LC-MS/MS analysis to quantify the remaining concentration of this compound.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).
Visualizations
Caption: Experimental workflow for the liver microsomal stability assay.
References
Technical Support Center: Investigating the Hepatotoxicity of 5-LOX Inhibitors
This technical support resource is designed for researchers, scientists, and drug development professionals investigating the potential hepatotoxicity of 5-lipoxygenase (5-LOX) inhibitors. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and data to support your in vitro and in vivo studies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and experimental challenges related to 5-LOX inhibitor-induced hepatotoxicity.
Q1: We are observing elevated ALT and AST levels in our animal models treated with a novel 5-LOX inhibitor. What are the potential mechanisms?
A1: Elevated ALT and AST are common biomarkers for liver damage.[1][2][3] For 5-LOX inhibitors, several mechanisms could be at play:
-
Increased Oxidative Stress: Some 5-LOX inhibitors, like zileuton, have been reported to increase oxidative stress in hepatocytes.[4][5] This can lead to cellular damage and the release of liver enzymes. The depletion of glutathione (GSH), a key antioxidant, is a critical event in this process.[6][7]
-
Inflammatory Response: The 5-LOX pathway is central to the production of leukotrienes, which are potent inflammatory mediators.[6][7] While inhibition of this pathway is often anti-inflammatory, under certain conditions, it may alter the balance of inflammatory mediators, contributing to liver injury.[6][7] Paradoxically, some studies show that 5-LOX inhibition can reduce inflammation-mediated liver damage.[8]
-
Direct Cytotoxicity: The compound itself or its metabolites may have direct toxic effects on hepatocytes, leading to necrosis or apoptosis.
Q2: Our in vitro results in HepG2 cells are not correlating with our in vivo animal data. Why might this be?
A2: Discrepancies between in vitro and in vivo models are common in toxicology.[9][10][11] Here are a few reasons:
-
Metabolic Differences: HepG2 cells have limited metabolic capacity compared to primary hepatocytes or the whole liver.[12] The hepatotoxicity of your 5-LOX inhibitor might be caused by a metabolite that is not being produced in sufficient quantities in HepG2 cells. Consider using primary hepatocytes or 3D liver spheroids for more predictive results.[3][11]
-
Absence of Non-Parenchymal Cells: In vivo liver injury often involves complex interactions between hepatocytes and non-parenchymal cells like Kupffer cells (the resident macrophages) and stellate cells.[11][13][14] These interactions, which are crucial for the inflammatory response, are absent in monocultures of HepG2 cells. Co-culture models may provide more relevant data.[11]
-
Systemic vs. Cellular Effects: The in vivo toxicity might be a result of systemic effects (e.g., immune system activation) that cannot be replicated in a simple cell culture model.
Q3: We suspect our 5-LOX inhibitor is inducing apoptosis in hepatocytes. Which assays should we use to confirm this?
A3: To confirm apoptosis, a combination of assays is recommended:
-
Caspase Activity Assays: Caspase-3 is a key executioner caspase in the apoptotic pathway.[15][16] Fluorometric or colorimetric assays that measure the activity of caspase-3 by detecting the cleavage of a specific substrate (e.g., DEVD-pNA or Ac-DEVD-AMC) are widely used.[16][17][18][19]
-
Western Blot for Caspase-3 Cleavage: You can also perform a western blot to detect the cleaved (active) fragments of caspase-3.[15]
-
Morphological Analysis: Techniques like TUNEL staining or Annexin V/PI staining can be used to visualize apoptotic cells via microscopy or flow cytometry.
Q4: How can we measure oxidative stress in our experimental system?
A4: Oxidative stress is a common mechanism of drug-induced liver injury. Key methods include:
-
Glutathione (GSH) Assays: A decrease in the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) is a hallmark of oxidative stress.[20][21] Colorimetric assays are available to measure total and oxidized glutathione levels.[20][21]
-
Reactive Oxygen Species (ROS) Detection: Probes like DCFDA can be used to measure intracellular ROS levels using a plate reader or flow cytometry.
-
Lipid Peroxidation Assays: Measurement of malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE), byproducts of lipid peroxidation, can also indicate oxidative damage.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on 5-LOX inhibitors and hepatotoxicity.
Table 1: Effect of 5-LOX Inhibition on Acetaminophen (APAP)-Induced Hepatotoxicity in Mice
| Parameter | Wild Type (WT) + APAP | 5-LOX Knockout (5-LO-/-) + APAP | Pharmacological Inhibition + APAP | Reference |
| Mortality Rate | ~95% at 24h (3 g/kg) | Significantly Reduced | N/A | [7] |
| Serum ALT (U/L) | Markedly Increased | Greatly Reduced | Significantly Reduced (with Zileuton) | [6] |
| Serum AST (U/L) | Markedly Increased | Greatly Reduced | Significantly Reduced (with Zileuton) | [6] |
| Liver Necrosis | Extensive Centrilobular Necrosis | Little Sign of Liver Damage | Less Histological Damage | [6] |
Table 2: Effect of 5-LOX Inhibitor (AA-861) on D-GalN/LPS-Induced Acute Liver Failure in Rats
| Parameter | Control (D-GalN/LPS) | AA-861 Treated (D-GalN/LPS) | Reference |
| Liver TNF-α Concentration | 40.2 ± 3.8 | 14.4 ± 0.9 | [13] |
| Macrophage Count in Liver | Increased | Decreased | [13] |
| Survival Rate | Reduced | Improved | [13] |
Experimental Protocols
Detailed methodologies for key assays are provided below.
Protocol 1: Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Assays
These enzymes are released into the serum upon liver cell damage and are standard biomarkers of hepatotoxicity.[1][3]
Principle: The activity of ALT or AST is measured by monitoring the concentration of pyruvate or oxaloacetate, respectively, produced in a transamination reaction. This is often done using a colorimetric or UV-based assay kit.
Procedure (Example using a colorimetric kit):
-
Sample Preparation: Collect blood from animals and prepare serum by centrifugation.
-
Standard Curve: Prepare a standard curve using the provided pyruvate or oxaloacetate standards.[2]
-
Assay Reaction:
-
Add 10 µL of each serum sample or standard in duplicate to a 96-well microplate.[2]
-
Add 50 µL of the ALT (or AST) Reagent Solution to each well.[2]
-
Cover the plate and incubate at 37°C for 30 minutes.[2]
-
Add 50 µL of the DNPH Color Solution to each well.[2]
-
Re-cover and incubate for 10 minutes at 37°C.[2]
-
-
Measurement:
-
Calculation: Calculate the ALT/AST concentration in the samples using the standard curve.[2]
Protocol 2: Caspase-3 Activity Assay (Fluorometric)
This assay quantifies the activity of caspase-3, a key enzyme in the execution phase of apoptosis.[16]
Principle: Activated caspase-3 in apoptotic cell lysates cleaves the fluorogenic substrate Ac-DEVD-AMC, releasing the highly fluorescent AMC molecule. The fluorescence intensity is proportional to the caspase-3 activity.[15][16][17]
Procedure:
-
Cell Lysis:
-
Induce apoptosis in your cell culture model with the 5-LOX inhibitor. Include an untreated control.[17][19]
-
Pellet 1-5 x 10^6 cells by centrifugation.[19]
-
Resuspend the cells in 50 µL of chilled Cell Lysis Buffer.[19]
-
Incubate on ice for 10 minutes.[19]
-
Centrifuge at 10,000 x g for 1 minute to pellet debris.[19]
-
Transfer the supernatant (cytosolic extract) to a fresh, chilled tube.
-
-
Assay Reaction:
-
Determine the protein concentration of your lysates and normalize them (e.g., 50-200 µg of protein per well).[16][19]
-
Add 50 µL of lysate to a 96-well black plate.
-
Prepare the Caspase Reaction Mix by adding the Ac-DEVD-AMC substrate and DTT to the 2X Reaction Buffer as per the kit instructions.[19]
-
Add 50 µL of the Caspase Reaction Mix to each well.
-
-
Measurement:
-
Calculation: The fold-increase in caspase-3 activity can be determined by comparing the fluorescence of the treated samples to the untreated control.
Protocol 3: Reduced Glutathione (GSH) Assay (Colorimetric)
This assay measures the levels of GSH, a key antioxidant, to assess oxidative stress.[22]
Principle: This assay uses an enzymatic recycling method. GSH reacts with DTNB (Ellman's reagent) to produce a yellow-colored product (TNB), and GSSG is reduced back to GSH by glutathione reductase. The rate of TNB formation is proportional to the total glutathione concentration.[20][21]
Procedure:
-
Sample Preparation:
-
Homogenize tissue samples or lyse cells in a deproteinizing solution (e.g., 5% sulfosalicylic acid) to remove proteins.
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
-
Standard Curve: Prepare a standard curve using known concentrations of GSH or GSSG.[20]
-
Assay Reaction (for total glutathione):
-
Add your deproteinized sample or standard to a 96-well plate.
-
Add the reaction mixture containing glutathione reductase and DTNB to each well.
-
Initiate the reaction by adding NADPH.
-
-
Measurement:
-
Immediately measure the absorbance at ~415 nm kinetically over several minutes, or as an endpoint reading after a specific incubation time, according to the kit manufacturer's instructions.
-
-
Calculation: Determine the glutathione concentration in your samples from the standard curve. To measure GSSG specifically, a reagent like 4-vinylpyridine is used to mask the GSH before the assay.[20] The GSH level can then be calculated by subtracting the GSSG from the total glutathione.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: 5-LOX pathway and mechanisms of potential inhibitor-induced hepatotoxicity.
Caption: A typical experimental workflow for an in vivo hepatotoxicity study.
Caption: A logical workflow for troubleshooting unexpected in vitro toxicity results.
References
- 1. 2.8. Alanine Aminotransferase and Aspartate Aminotransferase Assays [bio-protocol.org]
- 2. mmpc.org [mmpc.org]
- 3. insphero.com [insphero.com]
- 4. Frontiers | Inhibition of 5-Lipoxygenase in Hepatic Stellate Cells Alleviates Liver Fibrosis [frontiersin.org]
- 5. Inhibition of 5-Lipoxygenase in Hepatic Stellate Cells Alleviates Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Loss of 5‐lipoxygenase activity protects mice against paracetamol‐induced liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Lipoxygenase Deficiency Reduces Acetaminophen-Induced Hepatotoxicity and Lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-lipoxygenase deficiency reduces hepatic inflammation and tumor necrosis factor alpha-induced hepatocyte damage in hyperlipidemia-prone ApoE-null mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. siesascs.edu.in [siesascs.edu.in]
- 10. In vitro models to study hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of 5-Lipoxygenase Pathway Attenuates Acute Liver Failure by Inhibiting Macrophage Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of 5-lipoxygenase-activating protein abrogates experimental liver injury: role of Kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. caspase3 assay [assay-protocol.com]
- 16. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 17. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. abcam.com [abcam.com]
- 20. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 21. info.gbiosciences.com [info.gbiosciences.com]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of CJ-13,610 and Zileuton in 5-Lipoxygenase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent 5-lipoxygenase (5-LOX) inhibitors: CJ-13,610 and the FDA-approved drug, Zileuton. The following sections detail their respective mechanisms of action, inhibitory potencies, and available pharmacokinetic data, supported by experimental evidence from preclinical studies.
Mechanism of Action
Both this compound and Zileuton target the 5-LOX enzyme, a key player in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. However, their inhibitory mechanisms differ significantly.
Zileuton is classified as a redox-active iron chelator.[1] It directly interacts with the non-heme iron atom within the active site of the 5-LOX enzyme, which is essential for its catalytic activity. By chelating this iron, Zileuton effectively blocks the enzyme's ability to convert arachidonic acid into leukotrienes.[1]
This compound , in contrast, is a non-redox, non-iron chelating 5-LOX inhibitor.[2] Its mechanism is believed to involve competition with the substrate, arachidonic acid, for binding to the active site of the enzyme.[2] This competitive inhibition prevents the natural substrate from accessing the catalytic machinery of the enzyme, thereby halting leukotriene synthesis.
In Vitro 5-LOX Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and Zileuton in various in vitro and cell-based assays.
| Compound | Assay System | IC50 (µM) | Reference |
| This compound | Intact Human Polymorphonuclear Leukocytes (PMNLs), A23187-stimulated | 0.07 | [2] |
| Cell-free human 5-LOX (with peroxidase activity) | 0.3 | [2] | |
| HeLa Cells (cytokine-stimulated) | ~1-10 | [3] | |
| Human Whole Blood (LPS-stimulated) | ~1-10 | [3] | |
| Zileuton | Rat Basophilic Leukemia Cell Supernatant | 0.5 | |
| Rat Polymorphonuclear Leukocytes (PMNLs) | 0.3 | ||
| Human Polymorphonuclear Leukocytes (PMNLs) | 0.4 | ||
| Human Whole Blood | 0.9 | ||
| HeLa Cells (cytokine-stimulated) | ~1-10 | [3] |
Pharmacokinetic Properties
A direct comparison of the pharmacokinetic profiles of this compound and Zileuton is challenging due to the limited publicly available data for this compound. However, the following table presents the available information.
| Parameter | This compound | Zileuton |
| Route of Administration | Orally active in preclinical models[2] | Oral |
| Cmax | Data not available | 3.07 ± 1.13 mg/L (600 mg, q8h)[4] |
| Tmax | Data not available | 1.5 ± 0.9 hours (600 mg, q8h)[4] |
| Half-life (t½) | Data not available | ~2.5 hours |
| Bioavailability | Orally bioavailable[2] | Data not available |
| Metabolism | Investigated in liver microsomes[4] | Hepatic (CYP1A2, 2C9, 3A4) |
| Excretion | Data not available | Primarily renal |
Experimental Protocols
5-LOX Inhibition Assay in Intact Human Polymorphonuclear Leukocytes (PMNLs)
This protocol is based on the methodology described for the evaluation of this compound.[2]
-
Isolation of PMNLs: Human PMNLs are isolated from the blood of healthy donors using dextran sedimentation and Ficoll-Paque density gradient centrifugation.
-
Cell Incubation: Isolated PMNLs (e.g., 5 x 10^6 cells/mL) are resuspended in a buffer (e.g., PBS with calcium and magnesium) and pre-incubated with various concentrations of the test inhibitor (this compound or Zileuton) or vehicle (DMSO) for a specified time (e.g., 10 minutes) at 37°C.
-
Stimulation: The cells are then stimulated with a calcium ionophore, such as A23187 (e.g., 2.5 µM), to induce the 5-LOX pathway.
-
Extraction of 5-LOX Products: After a further incubation period (e.g., 10 minutes) at 37°C, the reaction is stopped, and the 5-LOX products (e.g., LTB4 and 5-HETE) are extracted from the cell suspension using a suitable organic solvent.
-
Quantification: The extracted 5-LOX products are then quantified using a sensitive analytical method, such as high-performance liquid chromatography (HPLC) or an enzyme immunoassay (EIA).
-
IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in the production of 5-LOX products compared to the vehicle control is determined as the IC50 value.
Human Whole Blood 5-LOX Inhibition Assay
This protocol is based on the methodology described in studies evaluating 5-LOX inhibitors.[3]
-
Blood Collection: Fresh heparinized whole blood is collected from healthy volunteers who have not taken any medication for a specified period.
-
Incubation with Inhibitor: Aliquots of the whole blood are pre-incubated with various concentrations of the test inhibitor (this compound or Zileuton) or vehicle (DMSO) for a defined time at 37°C.
-
Stimulation: The blood is then stimulated with an agent that activates the 5-LOX pathway, such as lipopolysaccharide (LPS) or a calcium ionophore (e.g., A23187).
-
Plasma Separation: After incubation, the plasma is separated by centrifugation.
-
Quantification of 5-LOX Products: The levels of 5-LOX products (e.g., LTB4) in the plasma are quantified using a validated analytical method like EIA or LC-MS/MS.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the inhibitor that reduces the production of the 5-LOX product by 50% compared to the vehicle-treated control.
Visualizations
References
- 1. CJ-13610, an orally active inhibitor of 5-lipoxygenase is efficacious in preclinical models of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical and preclinical pharmacokinetics of raltitrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lovelacebiomedical.org [lovelacebiomedical.org]
- 4. Pharmaceutics | Special Issue : Preclinical Pharmacokinetics and Bioanalysis [mdpi.com]
A Head-to-Head Comparison of CJ-13,610 and PF-4191834 as 5-Lipoxygenase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two notable 5-lipoxygenase (5-LO) inhibitors, CJ-13,610 and PF-4191834. This analysis is supported by experimental data on their performance and detailed methodologies for key assays.
The 5-lipoxygenase (5-LO) pathway plays a critical role in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators implicated in a variety of inflammatory diseases such as asthma. Consequently, inhibitors of 5-LO are of significant interest in drug development. This guide focuses on two such inhibitors, this compound and its successor, PF-4191834, both of which are non-redox, non-iron chelating inhibitors of 5-LO.
Quantitative Performance Comparison
The following tables summarize the key quantitative data for this compound and PF-4191834, highlighting their potency and selectivity as 5-LO inhibitors.
Table 1: In Vitro Inhibition of 5-Lipoxygenase
| Inhibitor | Assay System | IC50 (nM) | Reference |
| This compound | Intact Human Polymorphonuclear Leukocytes (PMNLs), A23187 stimulated | 70 | [1] |
| Intact Human PMNLs, A23187 stimulated + 2 µM Arachidonic Acid | 280 | [1] | |
| Intact Human PMNLs, A23187 stimulated + 100 µM Arachidonic Acid | ~900 | [1] | |
| Cell-free PMNL homogenates (with DTT) | 280 - 700 | [1] | |
| PF-4191834 | Recombinant Human 5-LO Enzyme | 229 ± 20 | [2] |
| Human Whole Blood (A23187 stimulated) | 130 | [3][4] | |
| Human Whole Blood (A23187 stimulated) - IC80 | 370 | [3][4] |
Table 2: Selectivity and In Vivo Efficacy of PF-4191834
| Parameter | Value | Reference |
| Selectivity | ||
| 5-LO vs. 12-LO | ~300-fold | [2][4] |
| 5-LO vs. 15-LO | ~300-fold | [2][4] |
| Cyclooxygenase (COX) enzymes | No significant activity | [2][4] |
| In Vivo Efficacy (Rat Air Pouch Model) | ||
| LTB4 Inhibition (ED50) | 0.46 mg/kg | [3] |
| LTB4 Inhibition (ED80) | 0.93 mg/kg | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to characterize this compound and PF-4191834.
Inhibition of 5-LO in Intact Human Polymorphonuclear Leukocytes (PMNLs)
This protocol is based on the methodology used for the characterization of this compound[1].
-
Cell Isolation: Human PMNLs are isolated from fresh human blood using dextran sedimentation and Ficoll-Paque density gradient centrifugation.
-
Incubation with Inhibitor: Freshly isolated PMNLs (typically 7.5 x 10^6 cells/mL in PGC buffer) are pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) or vehicle (DMSO) for 15 minutes at 37°C.
-
Stimulation: 5-LO product formation is initiated by stimulating the cells with a calcium ionophore, such as A23187 (typically at 2.5 µM). In some experiments, exogenous arachidonic acid (the substrate for 5-LO) is added at varying concentrations to assess the mode of inhibition.
-
Reaction Termination and Product Extraction: After a 10-minute incubation at 37°C, the reaction is stopped by the addition of ice-cold methanol. Prostaglandin B1 is often added as an internal standard. The 5-LO products (e.g., LTB4 and 5-HETE) are then extracted using solid-phase extraction columns.
-
Quantification: The extracted 5-LO products are quantified by reverse-phase high-performance liquid chromatography (RP-HPLC). The IC50 values are calculated from the concentration-response curves.
Recombinant Human 5-LO Enzyme Assay
This protocol is based on the methodology used for the characterization of PF-4191834[2].
-
Enzyme Source: Recombinant human 5-LO is expressed in a suitable system (e.g., E. coli) and purified.
-
Reaction Mixture: The purified enzyme is added to a reaction buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test inhibitor (e.g., PF-4191834) or vehicle.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Product Measurement: The formation of 5-LO products is measured. This can be done using various methods, including spectrophotometric assays that detect the formation of hydroperoxyeicosatetraenoic acids (HPETEs) or by HPLC-based quantification of specific leukotrienes.
-
Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Human Whole Blood Assay
This assay provides a more physiologically relevant environment for testing 5-LO inhibitors[3][4].
-
Blood Collection: Fresh human blood is collected in the presence of an anticoagulant.
-
Inhibitor Incubation: Aliquots of whole blood are pre-incubated with different concentrations of the test inhibitor or vehicle.
-
Stimulation: 5-LO activity is stimulated by the addition of a calcium ionophore like A23187.
-
Reaction Termination: The reaction is stopped after a defined incubation period.
-
LTB4 Measurement: The concentration of LTB4 in the plasma is measured using a specific enzyme-linked immunosorbent assay (ELISA).
-
IC50/IC80 Calculation: The concentrations of the inhibitor that cause 50% (IC50) or 80% (IC80) inhibition of LTB4 production are calculated.
Visualizing the Molecular Pathway and Experimental Workflow
To further aid in the understanding of the context and methodology, the following diagrams have been generated.
Caption: The 5-Lipoxygenase (5-LO) signaling cascade.
Caption: A typical experimental workflow for a 5-LO inhibition assay.
Conclusion
Both this compound and PF-4191834 are potent, non-redox inhibitors of 5-lipoxygenase. The available data suggests that PF-4191834 represents an improvement over its predecessor, this compound, exhibiting higher potency in a more physiologically relevant human whole blood assay and demonstrating high selectivity against other lipoxygenases and cyclooxygenases. The detailed experimental protocols provided herein offer a foundation for researchers to conduct further comparative studies and to evaluate novel 5-LO inhibitors.
References
- 1. Molecular pharmacological profile of the nonredox-type 5-lipoxygenase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of PF-4191834, a novel, selective non-redox 5-lipoxygenase inhibitor effective in inflammation and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Efficacy of CJ-13,610 and Other Non-Redox 5-Lipoxygenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the non-redox 5-lipoxygenase (5-LOX) inhibitor, CJ-13,610, with other notable inhibitors in its class. The focus is on objective performance metrics, supported by experimental data, to aid in the evaluation and selection of compounds for research and development purposes.
Executive Summary
This compound is a potent, orally active, non-redox inhibitor of 5-lipoxygenase, a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. Unlike redox-based inhibitors or those that chelate iron, this compound acts competitively at the arachidonic acid binding site. A key advantage of this compound is that its inhibitory potency is not dependent on the cellular stimulus or the activation pathway of 5-LOX, a characteristic that distinguishes it from other non-redox inhibitors like ZM230487 and L-739,010. Furthermore, advancements in this class of inhibitors have led to the development of compounds such as PF-4191834, a successor to this compound with enhanced potency.
Data Presentation: Quantitative Efficacy of Non-Redox 5-LOX Inhibitors
| Inhibitor | Assay Type | Cell/Enzyme Source | IC50 Value | Reference |
| This compound | Intact Cell Assay | Human Polymorphonuclear Leukocytes (PMNLs) | 0.07 µM | [1] |
| This compound | Cell-Free Assay (with peroxidase activity) | Recombinant Human 5-LOX | 0.3 µM | [1] |
| PF-4191834 | Enzyme Assay | Recombinant Human 5-LOX | 229 nM | |
| PF-4191834 | Human 5-LOX Inhibition | Not Specified | 130 nM |
Comparative Efficacy and Mechanistic Differences
This compound vs. ZM230487 and L-739,010:
While all three are non-redox 5-LOX inhibitors, a key distinction lies in their dependency on the cellular activation state. The potency of ZM230487 and L-739,010 is reportedly influenced by the stimulus used to activate 5-LOX in cellular assays. In contrast, this compound demonstrates consistent inhibitory activity regardless of the activation pathway, suggesting a more robust and predictable performance across different biological contexts.[1]
This compound vs. PF-4191834:
PF-4191834 was developed as a successor to this compound with the aim of improving potency and pharmacokinetic properties. The available data indicates that PF-4191834 exhibits a lower IC50 value compared to this compound in enzymatic assays, confirming its enhanced inhibitory activity against 5-LOX.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the 5-lipoxygenase signaling pathway and a typical experimental workflow for evaluating inhibitor efficacy.
Experimental Protocols
1. Intact Cell-Based 5-LOX Inhibition Assay (Human Polymorphonuclear Leukocytes - PMNLs)
This protocol is based on methodologies commonly used to assess 5-LOX inhibition in a cellular context.
-
Cell Isolation: Isolate human PMNLs from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Resuspension: Resuspend the isolated PMNLs in a suitable buffer (e.g., phosphate-buffered saline with calcium and magnesium) to a final concentration of approximately 5 x 10^6 cells/mL.
-
Inhibitor Pre-incubation: Pre-incubate the PMNL suspension with varying concentrations of the test inhibitor (e.g., this compound) or vehicle control for 15 minutes at 37°C.
-
Stimulation: Initiate 5-LOX activity by adding a calcium ionophore (e.g., A23187, final concentration ~2.5 µM) and arachidonic acid (final concentration ~10 µM).
-
Reaction Incubation: Incubate the mixture for 10 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding a cold solvent, such as methanol, and an internal standard.
-
Leukotriene Extraction: Acidify the samples and extract the leukotrienes using solid-phase extraction cartridges.
-
Quantification: Elute the leukotrienes and quantify the levels of LTB4 and its metabolites using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
2. Cell-Free 5-LOX Inhibition Assay
This protocol outlines a typical procedure for assessing direct inhibition of the 5-LOX enzyme.
-
Enzyme Preparation: Use purified recombinant human 5-LOX enzyme.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl buffer, pH 7.4) containing necessary co-factors. For non-redox inhibitors like this compound, the inclusion of a reducing agent (e.g., dithiothreitol) and a source of peroxidase activity may be necessary to observe inhibition.[1]
-
Inhibitor Pre-incubation: In a microplate, add the assay buffer, the 5-LOX enzyme, and varying concentrations of the test inhibitor or vehicle control. Pre-incubate for 10-15 minutes at room temperature.
-
Reaction Initiation: Start the reaction by adding the substrate, arachidonic acid.
-
Kinetic Measurement: Immediately measure the formation of the conjugated diene product (hydroperoxyeicosatetraenoic acid - HPETE) by monitoring the increase in absorbance at 234 nm over time using a spectrophotometer.
-
Data Analysis: Determine the initial reaction rates (V0) for each inhibitor concentration. Calculate the percentage of inhibition and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
References
A Comparative Guide to Alternatives for 5-Lipoxygenase Inhibition in Pain Research
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel and more effective analgesics, targeting the 5-lipoxygenase (5-LOX) pathway—a key player in the production of pro-inflammatory leukotrienes—has been a significant area of investigation. However, a diverse array of alternative strategies, each with unique mechanisms of action and therapeutic potential, are emerging as promising avenues for pain research. This guide provides an objective comparison of these alternatives, supported by experimental data, to aid researchers in navigating this complex landscape.
Executive Summary
This guide explores several key pharmacological alternatives to direct 5-lipoxygenase (5-LOX) inhibition for the management of pain, particularly inflammatory and neuropathic pain. These alternatives act on various targets within the broader arachidonic acid cascade and other pain signaling pathways. The primary alternatives covered include:
-
Dual 5-LOX/Cyclooxygenase (COX) Inhibitors: These agents, such as Licofelone, offer a broader anti-inflammatory profile by targeting both major pathways of arachidonic acid metabolism.[1][2][3][4][5][6][7]
-
Cyclooxygenase-2 (COX-2) Selective Inhibitors: Drugs like Celecoxib primarily target the COX-2 enzyme, a key mediator of inflammation and pain, with the aim of reducing the gastrointestinal side effects associated with non-selective NSAIDs.[8]
-
Leukotriene Receptor Antagonists: Acting downstream of 5-LOX, these compounds, including Montelukast and Zafirlukast, block the action of cysteinyl leukotrienes, which are implicated in inflammatory processes.[9]
-
Fatty Acid Amide Hydrolase (FAAH) Inhibitors: By preventing the breakdown of endocannabinoids like anandamide, these inhibitors, such as URB597, leverage the body's endogenous pain-relief system.[10][11][12][13][14]
-
Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: These agents target the TRPV1 receptor, a key sensor for noxious heat and certain inflammatory mediators.[15][16][17][18]
-
Voltage-Gated Sodium Channel (Nav1.7) Inhibitors: Given the critical role of the Nav1.7 channel in the transmission of pain signals, its selective inhibition is a highly sought-after strategy for analgesia.[19][20][21]
-
Calcitonin Gene-Related Peptide (CGRP) Antagonists: Primarily developed for migraine, these drugs block the activity of CGRP, a neuropeptide involved in pain transmission and neurogenic inflammation.[22][23][24][25]
Data Presentation: Quantitative Comparison of Analgesic and Anti-Inflammatory Efficacy
The following tables summarize the available quantitative data from preclinical studies to facilitate a comparison of the different therapeutic strategies. It is important to note that direct head-to-head comparisons across all classes in the same experimental models are limited in the published literature.
Table 1: In Vitro Enzyme Inhibition
| Compound Class | Example Compound | Target Enzyme(s) | IC50 (µM) | Reference(s) |
| Dual 5-LOX/COX Inhibitor | Licofelone | 5-LOX | 0.18 | [26] |
| COX | 0.21 | [26] | ||
| COX-2 Inhibitor | Celecoxib | COX-2 | Varies by assay | [8] |
| 5-LOX Inhibitor | Zileuton | 5-LOX | Varies by assay | [9] |
Table 2: In Vivo Efficacy in Inflammatory Pain Models
| Compound Class | Example Compound | Animal Model | Assay | Efficacy (ED50 mg/kg, p.o. unless noted) | Reference(s) |
| Dual 5-LOX/COX Inhibitor | Licofelone | Rat | Carrageenan-induced Paw Edema | 11.22 - 27.07 | [26] |
| Rat | Randall-Selitto (Mechanical Hyperalgesia) | 39.5 - 55.8 | [26] | ||
| Rat | Incisional Pain (Mechanical Hyperalgesia) | 2.92 | [26] | ||
| Rat | Incisional Pain (Cold Allodynia) | 36.77 | [26] | ||
| 5-LOX Inhibitor | Zileuton | Mouse | Acetic Acid-induced Writhing | 31.81 | [9] |
| Leukotriene Receptor Antagonist | Montelukast | Mouse | Acetic Acid-induced Writhing | 7.17 | [9] |
| Zafirlukast | Mouse | Acetic Acid-induced Writhing | 6.19 | [9] | |
| FAAH Inhibitor | URB937 | Mouse | Carrageenan-induced Mechanical Hyperalgesia | ~1.0 | [10] |
| Mouse | Carrageenan-induced Thermal Hyperalgesia | ~3.1 | [10] | ||
| Mouse | CFA-induced Mechanical Hyperalgesia | 1.0 | [10] | ||
| Mouse | CFA-induced Thermal Hyperalgesia | 3.1 | [10] | ||
| COX-2 Inhibitor | Celecoxib | Rat | Carrageenan-induced Paw Edema | Significant reduction in edema with 1, 10, and 30 mg/kg (i.p.) | [8] |
Note: Direct comparison of ED50 values across different studies should be done with caution due to variations in experimental protocols.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Overview of key pain signaling pathways and points of intervention.
Caption: General workflow for in vivo inflammatory pain models.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the anti-inflammatory activity of new compounds.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g).
-
Procedure:
-
Measure the baseline paw volume of the right hind paw using a plethysmometer.
-
Administer the test compound (e.g., Licofelone, Celecoxib) or vehicle orally (p.o.) or intraperitoneally (i.p.).
-
After a predetermined time (e.g., 60 minutes), inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Acetic Acid-Induced Writhing in Mice
This is a common model for screening visceral pain.
-
Animals: Male Swiss albino mice (20-25g).
-
Procedure:
-
Administer the test compound (e.g., Zileuton, Montelukast) or vehicle orally (p.o.) or intraperitoneally (i.p.).
-
After a set time (e.g., 30-60 minutes), inject 0.1 mL of a 0.6% acetic acid solution intraperitoneally.
-
Immediately place the mouse in an observation chamber and count the number of writhes (a characteristic stretching behavior) over a defined period (e.g., 20 minutes).
-
-
Data Analysis: The percentage inhibition of writhing is calculated for each treated group compared to the vehicle control.
Measurement of Mechanical Allodynia (von Frey Test)
This test assesses changes in sensitivity to a non-noxious mechanical stimulus.
-
Apparatus: A set of calibrated von Frey filaments.
-
Procedure:
-
Place the animal in a chamber with a mesh floor and allow it to acclimatize.
-
Apply the von Frey filaments to the plantar surface of the hind paw with increasing force.
-
The paw withdrawal threshold is determined as the lowest force that elicits a withdrawal response.
-
-
Data Analysis: An increase in the paw withdrawal threshold in a treated group compared to a vehicle group in a pain model indicates an anti-allodynic effect.
In Vitro Enzyme Inhibition Assays (COX and 5-LOX)
These assays determine the direct inhibitory effect of a compound on the target enzymes.
-
Method: Commercially available enzyme immunoassay (EIA) kits or fluorometric inhibitor screening kits are commonly used.
-
Procedure (General):
-
The purified recombinant human enzyme (COX-1, COX-2, or 5-LOX) is incubated with the substrate (arachidonic acid) in the presence of various concentrations of the test compound.
-
The production of the enzymatic product (e.g., Prostaglandin F2α for COX, or leukotrienes for 5-LOX) is measured.
-
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.
Concluding Remarks
The landscape of pain research is evolving beyond single-target approaches. While 5-LOX inhibition remains a valid strategy, the alternatives presented in this guide offer a range of mechanisms that may provide improved efficacy, better side-effect profiles, or utility in specific pain states. Dual 5-LOX/COX inhibitors like Licofelone show promise in providing broad-spectrum anti-inflammatory and analgesic effects.[3][4][7] FAAH inhibitors represent an innovative approach by modulating the endogenous cannabinoid system.[10][11][12][13][14] Targeting ion channels such as TRPV1 and Nav1.7, as well as the neuropeptide CGRP, opens up new possibilities for non-opioid analgesics, particularly for neuropathic and chronic pain conditions.[15][16][17][18][19][20][21][22][23][24][25]
The selection of an appropriate therapeutic strategy will depend on the specific pain modality and the desired pharmacological profile. The data and protocols provided herein are intended to serve as a valuable resource for researchers designing and interpreting preclinical pain studies. Further head-to-head comparative studies are warranted to fully elucidate the relative merits of these diverse and promising alternatives to 5-LOX inhibition.
References
- 1. A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpt.iums.ac.ir [ijpt.iums.ac.ir]
- 8. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential effect of zileuton, a 5-lipoxygenase inhibitor, against nociceptive paradigms in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peripheral FAAH inhibition causes profound antinociception and protects against indomethacin-induced gastric lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. Full Inhibition of Spinal FAAH Leads to TRPV1-Mediated Analgesic Effects in Neuropathic Rats and Possible Lipoxygenase-Mediated Remodeling of Anandamide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FAAH inhibitor URB597 shows anti-hyperalgesic action and increases brain and intestinal tissues fatty acid amides in a model of CRF1 agonist mediated visceral hypersensitivity in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. FAAH inhibitor URB597 shows anti-hyperalgesic action and increases brain and intestinal tissues fatty acid amides in a model of CRF1 agonist mediated visceral hypersensitivity in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anti-Inflammatory and Analgesic Effects of TRPV1 Polypeptide Modulator APHC3 in Models of Osteo- and Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discordance between preclinical and clinical testing of Na V 1.7-selective inhibitors for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Evaluation of an indirect NaV1.7 inhibitor as adjunctive analgesic in burn-related neuropathic pain in a cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. CGRP receptor antagonism and migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Calcitonin gene relating peptide inhibitors in combination for migraine treatment: A mini-review [frontiersin.org]
- 24. researchgate.net [researchgate.net]
- 25. Calcitonin gene-related peptide (CGRP) receptor antagonists for the acute treatment of migraines in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Licofelone--a novel analgesic and anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 5-LOX as a Therapeutic Target: A Comparative Guide to CJ-13,610 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CJ-13,610, a potent 5-lipoxygenase (5-LOX) inhibitor, with other relevant alternatives for the validation of 5-LOX as a therapeutic target. The following sections present quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to aid in your research and development efforts.
Introduction to 5-LOX and its Therapeutic Potential
5-lipoxygenase (5-LOX) is a pivotal enzyme in the arachidonic acid cascade, catalyzing the initial steps in the biosynthesis of leukotrienes.[1] Leukotrienes are potent pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma, allergic rhinitis, and pain.[2][3] Consequently, the inhibition of 5-LOX presents a promising therapeutic strategy for these conditions. This compound is a novel, orally active, non-redox, and non-iron-chelating inhibitor of 5-LOX, which has shown efficacy in preclinical models of pain and inflammation.[3][4] This guide compares this compound with the clinically approved 5-LOX inhibitor, Zileuton, and a more potent successor, PF-4191834.
Comparative Efficacy of 5-LOX Inhibitors
The following tables summarize the in vitro and in vivo efficacy of this compound and its alternatives.
Table 1: In Vitro 5-LOX Inhibitory Activity (IC50)
| Compound | Assay System | IC50 (µM) | Reference |
| This compound | Intact human polymorphonuclear leukocytes (PMNL) | 0.07 | [1] |
| Cell-free assay (with peroxidase activity) | 0.3 | [1] | |
| Zileuton | Dog whole blood (LTB4 synthesis) | 0.56 | |
| Rat whole blood (LTB4 synthesis) | 2.3 | ||
| Human whole blood (LTB4 synthesis) | 2.6 | ||
| Rat basophilic leukemia cells (5-HETE synthesis) | 0.5 | [5] | |
| Rat PMNL (LTB4 biosynthesis) | 0.4 | [5] | |
| Human PMNL (LTB4 biosynthesis) | 0.4 | [5] | |
| PF-4191834 | 5-LOX enzyme assay | 0.229 | [6][7] |
| Human 5-LOX | 0.130 | [8][9][10] |
Table 2: In Vivo Efficacy in Preclinical Models
| Compound | Animal Model | Endpoint | Efficacy | Reference |
| This compound | Rat Carrageenan-induced hyperalgesia | Reversal of hyperalgesia | Effective | [3] |
| Rat Complete Freund's Adjuvant (CFA) induced inflammation | Reversal of hyperalgesia and LTB4 levels | Effective | [3] | |
| Zileuton | Rat Carrageenan-induced pleurisy | Inhibition of LTB4 and PGE2 levels | Effective | [11] |
| PF-4191834 | Rat Carrageenan-induced air pouch | Inhibition of LTB4 levels | ED50 = 0.46 mg/kg | [9] |
| Rat Carrageenan-induced paw edema | Reduction of LTB4 in exudate | 85-90% at 3-10 mg/kg | [9] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental designs, the following diagrams are provided.
References
- 1. Molecular pharmacological profile of the nonredox-type 5-lipoxygenase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Lipoxygenase Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 3. CJ-13610, an orally active inhibitor of 5-lipoxygenase is efficacious in preclinical models of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacology of PF-4191834, a novel, selective non-redox 5-lipoxygenase inhibitor effective in inflammation and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PF-4191834 | Lipoxygenase | TargetMol [targetmol.com]
- 9. immune-system-research.com [immune-system-research.com]
- 10. universalbiologicals.com [universalbiologicals.com]
- 11. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
The Superiority of Specificity: Advantages of Non-Redox 5-LOX Inhibitors in Drug Development
For researchers, scientists, and drug development professionals, the quest for potent and selective enzyme inhibitors is paramount. In the landscape of inflammatory and allergic disease therapeutics, 5-lipoxygenase (5-LOX) has emerged as a critical target. This enzyme catalyzes the initial steps in the biosynthesis of leukotrienes, potent pro-inflammatory lipid mediators implicated in a range of pathologies including asthma, allergic rhinitis, and cardiovascular diseases. However, not all 5-LOX inhibitors are created equal. This guide provides a comprehensive comparison of non-redox and redox 5-LOX inhibitors, highlighting the significant advantages of the former in terms of specificity and reduced off-target effects, supported by experimental data and detailed protocols.
The primary classes of 5-LOX inhibitors can be broadly categorized based on their mechanism of action: redox-active inhibitors, which interfere with the enzyme's catalytic cycle through reduction-oxidation reactions, and non-redox inhibitors, which typically act as competitive antagonists at the arachidonic acid binding site. While both classes demonstrate efficacy in inhibiting leukotriene production, their broader pharmacological profiles differ significantly, with profound implications for their therapeutic potential.
Unveiling the Mechanisms: Redox vs. Non-Redox Inhibition
Redox inhibitors, such as the well-characterized nordihydroguaiaretic acid (NDGA), function as reducing agents. They interrupt the catalytic cycle of 5-LOX, which involves the oxidation of a ferrous iron atom at the active site to a ferric state. By reducing the active ferric form of the enzyme back to its inactive ferrous state, these inhibitors effectively shut down leukotriene synthesis. However, this mechanism is inherently non-specific, as their reducing properties can affect other cellular redox processes and enzymes, leading to a higher potential for off-target effects.
In contrast, non-redox inhibitors, like CJ-13,610 and PF-4191834, are designed to compete with the natural substrate, arachidonic acid (AA), for binding to the active site of 5-LOX.[1][2] This competitive inhibition is a more direct and specific mechanism of action, as it does not rely on altering the redox state of the enzyme or other cellular components. This specificity is a key advantage in drug development, as it minimizes the likelihood of unintended pharmacological consequences.
Quantitative Comparison of 5-LOX Inhibitors
The following tables summarize the inhibitory potency (IC50 values) of representative redox and non-redox 5-LOX inhibitors in various experimental systems. The data clearly illustrates the high potency of non-redox inhibitors, often in the nanomolar range, and provides insights into their selectivity.
Table 1: Inhibitory Potency (IC50) of 5-LOX Inhibitors in Cell-Free and Cellular Assays
| Inhibitor | Class | Cell-Free 5-LOX Assay (IC50) | Human Polymorphonuclear Leukocytes (PMNLs) (IC50) | Human Whole Blood Assay (IC80) | Reference |
| NDGA | Redox | ~0.1-1 µM | - | >100 µM | [1][3] |
| Zileuton | Iron-Ligand/Redox | 0.5-1 µM | 0.5-1 µM | - | [4][5] |
| This compound | Non-Redox | 0.3 µM (with peroxidase) | 0.07 µM | - | [6] |
| PF-4191834 | Non-Redox | 229 ± 20 nM | - | 370 ± 20 nM | [7] |
Table 2: Selectivity Profile of a Non-Redox 5-LOX Inhibitor
| Inhibitor | Target | Selectivity Fold vs. 5-LOX | Reference |
| PF-4191834 | 12-LOX | ~300-fold | [7] |
| 15-LOX | ~300-fold | [7] | |
| COX-1 | No activity | [7] | |
| COX-2 | No activity | [7] |
The Critical Advantage: Reduced Off-Target Effects
A significant drawback of redox inhibitors is their propensity for off-target effects. Their reducing nature can lead to interactions with a wide range of biological molecules and pathways. For instance, some redox-active compounds have been shown to interfere with prostaglandin transport, a crucial physiological process.[1][2]
Conversely, the competitive, non-redox mechanism of inhibitors like this compound and PF-4191834 contributes to a cleaner pharmacological profile. Studies have demonstrated the high selectivity of these compounds for 5-LOX over other related enzymes such as 12-LOX, 15-LOX, and cyclooxygenases (COX-1 and COX-2), which are involved in the production of other lipid mediators.[7] This high degree of selectivity is a major advantage, as it reduces the risk of disrupting other important signaling pathways and causing unwanted side effects. For example, PF-4191834 demonstrated approximately 300-fold selectivity for 5-LOX over 12-LOX and 15-LOX and showed no activity towards COX enzymes.[7]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the context in which these inhibitors operate, the following diagrams illustrate the 5-lipoxygenase signaling pathway and a typical experimental workflow for evaluating 5-LOX inhibitors.
Experimental Protocols
Key Experiment 1: Cell-Free 5-LOX Enzyme Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified 5-LOX.
Methodology:
-
Reagent Preparation:
-
Prepare a 50 mM phosphate buffer (pH 6.3).
-
Prepare a stock solution of 5-lipoxygenase enzyme in the assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme lot.
-
Prepare a stock solution of the substrate, linoleic acid or arachidonic acid (e.g., 80 mM).
-
Prepare serial dilutions of the test inhibitors (both redox and non-redox) and a positive control (e.g., Zileuton) in a suitable solvent like DMSO.
-
-
Assay Procedure:
-
In a UV-transparent 96-well plate or cuvette, add the assay buffer.
-
Add the 5-LOX enzyme solution and the test inhibitor at various concentrations.
-
Incubate the enzyme-inhibitor mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C).
-
Initiate the enzymatic reaction by adding the substrate (linoleic acid or arachidonic acid).
-
Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of hydroperoxyeicosatetraenoic acids (HPETEs), the product of the 5-LOX reaction.[8] The measurement is typically taken every 30 seconds for 10-20 minutes using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Calculate the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Key Experiment 2: Cellular 5-LOX Inhibition Assay in Human Polymorphonuclear Leukocytes (PMNLs)
This assay assesses the ability of an inhibitor to block 5-LOX activity within a relevant cellular context.
Methodology:
-
Cell Isolation and Preparation:
-
Isolate PMNLs from fresh human blood using standard methods such as density gradient centrifugation.
-
Resuspend the isolated PMNLs in a suitable buffer (e.g., PBS with calcium and magnesium).
-
-
Inhibitor Treatment and Cell Stimulation:
-
Pre-incubate the PMNL suspension with various concentrations of the test inhibitors or vehicle control for a specific time (e.g., 15 minutes) at 37°C.
-
Stimulate the cells to induce 5-LOX activity. A common stimulant is the calcium ionophore A23187, which increases intracellular calcium levels, a key step in 5-LOX activation.
-
-
Product Extraction and Quantification:
-
After a defined stimulation period (e.g., 10 minutes), terminate the reaction by adding a solvent like methanol to precipitate proteins and extract the lipid mediators.
-
Centrifuge the samples to remove cell debris.
-
Analyze the supernatant for the presence of 5-LOX products, such as 5-HETE and leukotriene B4 (LTB4), using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Analysis:
-
Quantify the levels of 5-LOX products in the inhibitor-treated samples and compare them to the vehicle-treated control.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value for the inhibition of 5-LOX product formation in the cellular environment.
-
Conclusion
The development of 5-LOX inhibitors as anti-inflammatory and anti-allergic therapeutics holds immense promise. However, the choice of inhibitor class is critical. Non-redox 5-LOX inhibitors demonstrate significant advantages over their redox-active counterparts. Their competitive mechanism of action leads to higher specificity and a substantially lower risk of off-target effects. The experimental data consistently show that non-redox inhibitors can achieve high potency and selectivity, making them a more desirable class of compounds for clinical development. As research in this field continues, the focus on designing and optimizing non-redox inhibitors will likely pave the way for safer and more effective treatments for a multitude of inflammatory diseases.
References
- 1. Frontiers | Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport [frontiersin.org]
- 2. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. CJ-13610, an orally active inhibitor of 5-lipoxygenase is efficacious in preclinical models of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular pharmacological profile of the nonredox-type 5-lipoxygenase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology of PF-4191834, a novel, selective non-redox 5-lipoxygenase inhibitor effective in inflammation and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
Evaluating the Specificity of CJ-13,610 in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 5-lipoxygenase (5-LOX) inhibitor, CJ-13,610, focusing on its specificity in cellular assays. The performance of this compound is compared with other notable 5-LOX inhibitors, PF-4191834 and Zileuton, with supporting experimental data and detailed methodologies.
Executive Summary
This compound is a potent, non-redox, and non-iron-chelating inhibitor of 5-lipoxygenase, a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[1] While demonstrating high on-target potency, this guide also explores a significant off-target effect shared with other 5-LOX inhibitors: the inhibition of prostaglandin E2 (PGE2) export from cells, likely through the multidrug resistance-associated protein 4 (MRP-4) transporter. Understanding both the on-target and off-target activities is crucial for the accurate interpretation of experimental results and for guiding drug development efforts.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its comparators against their primary target, 5-LOX, and their potential off-target activity on PGE2 export.
| Compound | Primary Target | On-Target IC50 | Off-Target | Off-Target IC50 Range |
| This compound | 5-Lipoxygenase (5-LOX) | ~70 nM (in intact human PMNLs)[2] | Prostaglandin E2 (PGE2) Export | 0.1 - 9.1 µM[3] |
| PF-4191834 | 5-Lipoxygenase (5-LOX) | ~100-229 nM[4][5] | Prostaglandin E2 (PGE2) Export | Not specifically reported, but likely within the 0.1 - 9.1 µM range for the inhibitor class[3] |
| Zileuton | 5-Lipoxygenase (5-LOX) | 0.3 - 2.6 µM[1][6] | Prostaglandin E2 (PGE2) Export | 0.1 - 9.1 µM[3] |
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the biological context and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
Cellular 5-Lipoxygenase (5-LOX) Inhibition Assay
This protocol is adapted from methodologies used to assess the potency of 5-LOX inhibitors in a cellular context.[2]
Objective: To determine the IC50 value of a test compound for the inhibition of 5-LOX activity in intact human polymorphonuclear leukocytes (PMNLs).
Materials:
-
Human Polymorphonuclear Leukocytes (PMNLs)
-
Test compounds (this compound, PF-4191834, Zileuton) dissolved in DMSO
-
Calcium Ionophore A23187
-
Phosphate Buffered Saline (PBS)
-
Methanol
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Isolate human PMNLs from fresh human blood using standard density gradient centrifugation methods.
-
Resuspend the PMNLs in PBS at a concentration of 1 x 10^7 cells/mL.
-
Pre-incubate the cell suspension with various concentrations of the test compound (or DMSO as a vehicle control) for 15 minutes at 37°C.
-
Initiate 5-LOX activity by adding Calcium Ionophore A23187 to a final concentration of 5 µM.
-
Incubate for 10 minutes at 37°C.
-
Terminate the reaction by adding an equal volume of cold methanol.
-
Centrifuge the samples to pellet cell debris.
-
Analyze the supernatant for the presence of 5-LOX products (e.g., LTB4 and 5-HETE) using reverse-phase HPLC with UV detection at 270 nm and 235 nm, respectively.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Prostaglandin E2 (PGE2) Export Assay
This protocol is designed to evaluate the off-target effects of 5-LOX inhibitors on the export of PGE2, a process mediated by transporters such as MRP-4.[3]
Objective: To assess the ability of a test compound to inhibit the export of PGE2 from cultured cells.
Materials:
-
A suitable cell line with endogenous or overexpressed MRP-4 (e.g., MDA-MB-231)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Test compounds (this compound, PF-4191834, Zileuton) dissolved in DMSO
-
Phorbol 12-myristate 13-acetate (PMA) or another suitable stimulus for PGE2 production
-
PGE2 Enzyme Immunoassay (EIA) Kit
Procedure:
-
Seed the MRP-4 expressing cells in 24-well plates and grow to confluence.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with various concentrations of the test compound (or DMSO as a vehicle control) in serum-free medium for 30 minutes at 37°C.
-
Stimulate PGE2 production by adding PMA (e.g., at 100 nM) to the medium.
-
Incubate for 1 hour at 37°C.
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a competitive PGE2 EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of PGE2 export for each compound concentration relative to the vehicle control and determine the IC50 value.
Discussion and Conclusion
The data presented in this guide indicate that while this compound is a highly potent inhibitor of its primary target, 5-LOX, its specificity in cellular assays is compromised by an off-target effect on PGE2 export. This off-target activity is also observed with other 5-LOX inhibitors like Zileuton, suggesting it may be a class-wide effect. The inhibition of PGE2 export occurs within a similar concentration range as the on-target 5-LOX inhibition, which could lead to confounding results in cellular studies where both pathways are active.
For researchers utilizing this compound and other 5-LOX inhibitors, it is imperative to consider this dual activity. The choice of experimental system and the interpretation of results should account for the potential modulation of both leukotriene and prostaglandin signaling. For drug development professionals, these findings highlight the importance of thorough off-target screening to ensure the desired selectivity of new chemical entities. Future efforts could focus on developing 5-LOX inhibitors with improved specificity, devoid of MRP-4 inhibitory activity, to provide more precise tools for research and potentially safer therapeutic agents.
References
- 1. assaygenie.com [assaygenie.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis of prostaglandin efflux by MRP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling CJ-13,610
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the safe handling, operation, and disposal of CJ-13,610, a potent, orally active, non-redox inhibitor of 5-lipoxygenase (5-LOX).[1] Adherence to these procedures is critical to ensure personnel safety and maintain experimental integrity.
Personal Protective Equipment (PPE) and Engineering Controls
Given that specific occupational exposure limits (OELs) for this compound are not publicly available, it should be handled as a potent compound. The following table summarizes the recommended PPE and engineering controls.
| Operation | Engineering Control | Required PPE | Notes |
| Weighing and Aliquoting (Solid) | Certified Chemical Fume Hood or Vented Balance Enclosure | - Disposable, low-permeability lab coat- Double nitrile gloves- Chemical splash goggles- N95 or higher respirator | To minimize inhalation of fine particulates. |
| Solution Preparation | Certified Chemical Fume Hood | - Disposable, low-permeability lab coat- Double nitrile gloves- Chemical splash goggles | Handle solutions with care to avoid splashes. |
| In Vitro/In Vivo Administration | Laminar Flow Hood or Biosafety Cabinet (as per experimental requirements) | - Disposable lab coat or gown- Nitrile gloves- Safety glasses | Additional PPE may be required based on the specific experimental model. |
| General Laboratory Handling | General Laboratory Ventilation | - Lab coat- Nitrile gloves- Safety glasses | Standard laboratory practice for handling non-volatile chemicals. |
Operational Plan: Step-by-Step Guidance
This protocol outlines the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Pre-weighing Preparation: Don all required PPE as specified in the table above. Perform all weighing and initial solution preparation within a certified chemical fume hood or a vented balance enclosure.
-
Weighing this compound: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, for 1 mL of a 10 mM stock solution, weigh 3.935 mg of this compound (Molecular Weight: 393.51 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. Vortex briefly until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage or -80°C for long-term storage.
The following diagram illustrates a general workflow for utilizing this compound in a cell-based in vitro assay.
This compound has been shown to be orally active in preclinical models of pain.[2] The following provides a general guideline for oral administration in rodents.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Homogenizer or sonicator
-
Oral gavage needles
-
Appropriately sized syringes
Procedure:
-
Formulation Preparation: Prepare the dosing formulation by suspending the required amount of this compound in the chosen vehicle. Homogenize or sonicate the suspension to ensure uniformity. Prepare fresh daily.
-
Animal Handling and Dosing: Acclimatize animals to the experimental conditions. Administer the formulation orally using a gavage needle attached to a syringe. The volume of administration should be based on the animal's body weight.
-
Post-Administration Monitoring: Observe the animals for any adverse reactions following administration.
Disposal Plan
All waste generated from the handling of this compound must be considered hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated PPE (gloves, lab coats), weigh boats, and other disposable materials should be collected in a designated, labeled hazardous waste container. |
| Liquid Waste | Unused stock solutions and experimental media containing this compound should be collected in a sealed, labeled hazardous waste container. Do not pour down the drain. |
| Sharps | Needles, syringes, and other sharps contaminated with this compound should be disposed of in a designated sharps container for chemical waste. |
Follow your institution's specific guidelines for hazardous waste disposal.
Signaling Pathway
This compound is an inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes from arachidonic acid.[1] The following diagram illustrates the 5-lipoxygenase signaling pathway and the point of inhibition by this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
